ZD-9379
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDMIAVUUYOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZD-9379: A Technical Guide to its Mechanism of Action as a Glycine Site NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-9379 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The primary therapeutic potential of this compound lies in its neuroprotective effects, which have been demonstrated in preclinical models of ischemic stroke. By blocking the glycine site, this compound prevents the overactivation of NMDA receptors, a key process in excitotoxic neuronal injury.
Core Mechanism of Action: Glycine Site Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system. For the NMDA receptor to become activated, two distinct events must occur: the binding of the neurotransmitter glutamate to its recognition site on the GluN2 subunit, and the binding of a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit. This dual requirement makes the glycine site an attractive target for therapeutic intervention.
This compound is a brain-penetrant pyridazino[4,5-b]quinolinedione derivative that acts as a competitive antagonist at this glycine binding site.[1] By occupying this site, this compound prevents the binding of endogenous glycine, thereby inhibiting the conformational changes necessary for ion channel opening, even in the presence of glutamate. This blockade of the NMDA receptor prevents the excessive influx of calcium ions (Ca2+) into the neuron, a primary trigger for the excitotoxic cascade that leads to neuronal damage and death in pathological conditions such as ischemic stroke.[2][3]
Quantitative Data
The potency of this compound has been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 75 nM* | - | Competitive Binding Assay | [4][5] |
*Note: The source ambiguously describes this as inhibition of the "glutamate site," however, based on the compound's established mechanism as a glycine site antagonist, this is likely a mischaracterization in the source documentation.
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| In Vivo Efficacy | Rat; Permanent Middle Cerebral Artery Occlusion (MCAO) | 5 mg/kg bolus followed by 5 mg/kg/hr infusion | Significantly reduced infarct volume and the number of spreading depressions. |
Signaling Pathways
The neuroprotective effects of this compound are a direct consequence of its ability to modulate the downstream signaling cascades initiated by NMDA receptor activation.
NMDA Receptor Activation Signaling Pathway
Under normal physiological conditions, the binding of both glutamate and glycine to the NMDA receptor, coupled with depolarization of the neuronal membrane to relieve a magnesium (Mg2+) block, leads to the opening of the ion channel. This allows for the influx of Ca2+, which acts as a critical second messenger, activating a variety of downstream signaling molecules.
Caption: Simplified signaling pathway of NMDA receptor activation.
Mechanism of this compound Action
This compound competitively binds to the glycine site on the GluN1 subunit of the NMDA receptor, preventing the binding of glycine. This allosteric inhibition prevents the receptor from being activated, even when glutamate is bound to the GluN2 subunit. The ion channel remains closed, thereby blocking the downstream signaling cascade.
Caption: Inhibition of NMDA receptor signaling by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard pharmacological and electrophysiological techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the NMDA receptor glycine site.
-
Tissue Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the synaptic membranes. The membranes are washed multiple times to remove endogenous ligands.
-
Assay Conditions: The prepared membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or a specific radiolabeled antagonist) and varying concentrations of this compound.
-
Incubation and Filtration: The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effect of this compound on NMDA receptor-mediated ion currents in individual neurons.
-
Cell Preparation: Neurons (either from primary culture or acute brain slices) are placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Patching: A glass micropipette with a very fine tip, filled with an internal solution that mimics the intracellular environment, is brought into contact with the neuronal membrane. A tight seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Recording: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
-
Drug Application: this compound is applied to the perfusion solution at various concentrations, and the resulting change in the NMDA receptor-mediated current is measured.
-
Data Analysis: The degree of inhibition of the current by this compound is quantified to determine its functional antagonist activity.
Conclusion
This compound is a well-characterized competitive antagonist of the glycine site on the NMDA receptor. Its mechanism of action involves the allosteric inhibition of receptor function, leading to a reduction in Ca2+ influx and the subsequent blockade of excitotoxic downstream signaling pathways. This neuroprotective effect has been demonstrated in preclinical models of cerebral ischemia, highlighting its potential as a therapeutic agent for stroke and other neurological disorders characterized by excessive NMDA receptor activation. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. A glycine site-specific NMDA receptor antagonist protects retina ganglion cells from ischemic injury by modulating apoptotic cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Receptor (GlyR) Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
ZD-9379: An In-Depth Technical Guide to a Glycine Site NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-9379 is a potent, brain-penetrant, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist binding site.[1][2][3] Developed by Zeneca (now AstraZeneca), this pyridazino[4,5-b]quinolinedione derivative demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] Despite promising early-stage development and progression into Phase I clinical trials for stroke and pain, its development was later discontinued. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, pharmacological properties, and key experimental findings.
Core Compound and Pharmacological Data
This section summarizes the fundamental chemical and pharmacological properties of this compound.
| Property | Value | Reference |
| Chemical Name | 7-Chloro-2,3-dihydro-2-(4-methoxy-2-methylphenyl)pyridazino[4,5-b]quinoline-1,4,10(5H)-trione | |
| Molecular Formula | C₁₉H₁₄ClN₃O₄ | |
| Molecular Weight | 383.79 g/mol | |
| CAS Number | 170142-20-8 | |
| Mechanism of Action | Competitive antagonist at the glycine binding site (GlyB) of the NMDA receptor. | |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. NaOH. | |
| Purity | ≥98% (HPLC) |
Note on Pharmacokinetics: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability for this compound are not available in the public domain. The compound is described as "brain penetrant."
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. The activation of the NMDA receptor is unique in that it requires the binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit). By occupying the glycine binding site, this compound prevents the conformational changes necessary for channel opening, even in the presence of glutamate. This non-competitive antagonism with respect to glutamate leads to a reduction in the influx of Ca²⁺ and Na⁺ ions, which, in excitotoxic conditions such as ischemic stroke, mitigates neuronal damage and cell death.
Figure 1: Simplified signaling pathway of NMDA receptor activation and inhibition by this compound.
Preclinical Efficacy in Ischemic Stroke
The primary therapeutic potential of this compound was investigated in animal models of focal cerebral ischemia. The most detailed publicly available data comes from studies utilizing a permanent middle cerebral artery occlusion (MCAO) model in rats.
In Vivo Neuroprotection Data
The following table summarizes the key findings from a study by Tatlisumak et al. (1998) in a rat model of permanent MCAO.
| Treatment Group | N | Corrected Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Pre-MCAO this compound | 5 | 90 ± 72 | 8.2 ± 5.8 |
| Post-MCAO this compound | 7 | 105 ± 46 | 8.1 ± 2.5 |
| Vehicle Control | 6 | 226 ± 40 | 16.0 ± 5.1 |
| P-value vs. Control | P < 0.001 | P < 0.01 |
These results demonstrate that this compound, administered either before or after the ischemic insult, significantly reduced both the infarct volume and the number of peri-infarct spreading depressions, which are implicated in the expansion of ischemic damage.
Experimental Methodologies
This section details the protocols for key experiments used to characterize this compound and similar compounds.
In Vivo: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is based on the methodology described by Tatlisumak et al. (1998).
Objective: To evaluate the neuroprotective efficacy of this compound in a model of permanent focal cerebral ischemia.
Animal Model: Male Sprague-Dawley rats (290-340 g).
Surgical Procedure:
-
Anesthetize the rat (e.g., with halothane).
-
Perform a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a nylon monofilament suture (e.g., 4-0) via an incision in the CCA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Secure the suture in place for the duration of the experiment (permanent occlusion).
Drug Administration:
-
Pre-MCAO Treatment Group: 30 minutes before MCAO, administer a 5 mg/kg intravenous (i.v.) bolus of this compound over 5 minutes, followed by a continuous i.v. infusion of 5 mg/kg/hour for 4 hours.
-
Post-MCAO Treatment Group: 30 minutes after MCAO, administer a 5 mg/kg i.v. bolus of this compound over 5 minutes, followed by a continuous i.v. infusion of 5 mg/kg/hour for 4 hours.
-
Control Group: Administer the vehicle solution on the same schedule as the pre-MCAO group.
Monitoring and Endpoints:
-
Spreading Depressions: Monitor cortical DC potentials and electrocorticogram (ECoG) for 4.5 hours post-MCAO using electrodes placed on the skull.
-
Infarct Volume Assessment: At 24 hours post-MCAO, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (unstained tissue). Calculate the corrected infarct volume to account for edema.
Figure 2: Experimental workflow for the in vivo MCAO model used to test this compound.
In Vitro: Radioligand Binding Assay for NMDA Glycine Site
This is a generalized protocol for determining the binding affinity of a compound like this compound at the NMDA receptor glycine site. Specific parameters for this compound are not published.
Objective: To determine the inhibition constant (Ki) of a test compound for the NMDA receptor glycine binding site.
Materials:
-
Rat cortical membranes (source of NMDA receptors).
-
Radioligand: e.g., [³H]glycine or a higher affinity antagonist radioligand like [³H]DCKA.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known glycine site ligand (e.g., unlabeled D-serine or 7-chlorokynurenic acid).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: General workflow for a radioligand binding assay to determine the affinity of this compound.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol to measure the functional antagonism of this compound on NMDA receptor currents.
Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents in neurons.
Preparation:
-
Primary neuronal culture (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 or Xenopus oocytes).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes pulled to a resistance of 3-5 MΩ.
-
Internal Solution (in pipette): e.g., a Cs-based solution to block K⁺ channels, containing EGTA to chelate calcium.
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing agonists. To isolate NMDA currents, include blockers for AMPA/kainate receptors (e.g., NBQX) and voltage-gated sodium/potassium channels (e.g., TTX, TEA). Mg²⁺ is often omitted from the external solution to prevent voltage-dependent block of the NMDA channel.
Procedure:
-
Establish Whole-Cell Configuration: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).
-
Elicit NMDA Currents: Perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Apply Antagonist: After a stable baseline current is established, co-perfuse this compound at various concentrations with the NMDA/glycine solution.
-
Measure Inhibition: Measure the reduction in the steady-state inward current in the presence of this compound compared to the control current.
-
Washout: Perfuse with the agonist-only solution to demonstrate the reversibility of the block.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Summary and Conclusion
This compound is a well-characterized NMDA receptor antagonist that acts selectively at the glycine co-agonist site. Its potent neuroprotective effects in preclinical models of stroke highlighted the therapeutic potential of targeting this site to mitigate excitotoxic neuronal damage. However, despite its promising profile and entry into clinical trials, its development was halted. The available data provides a strong foundation for understanding its mechanism of action and in vivo efficacy. The lack of published, specific in vitro binding and pharmacokinetic data likely reflects its early discontinuation. This technical guide consolidates the key information available in the public domain, offering a valuable resource for researchers in the fields of neuropharmacology and drug development interested in the NMDA receptor glycine site as a therapeutic target.
References
- 1. Glycine Receptor (GlyR) Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 2. ZD 9379 | CAS 170142-20-8 | ZD9379 | Tocris Bioscience [tocris.com]
- 3. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of ZD-9379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a key pathological mechanism in a variety of neurological disorders, including cerebral ischemia. By blocking the glycine site, this compound prevents the opening of the NMDA receptor ion channel, thereby inhibiting excessive calcium influx and subsequent neuronal death. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its application in ischemic stroke.
Core Mechanism of Action
This compound exerts its neuroprotective effects by targeting the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit is required for the activation of the NMDA receptor and the opening of its associated ion channel. In pathological conditions like stroke, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This Ca2+ overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis. This compound, by competitively inhibiting glycine binding, effectively acts as a gatekeeper, preventing the channel from opening despite high concentrations of glutamate, thus mitigating the downstream neurotoxic cascade.
Preclinical Efficacy in Ischemic Stroke
The primary evidence for the neuroprotective efficacy of this compound comes from a preclinical study in a rat model of permanent focal cerebral ischemia. This study demonstrated that this compound significantly reduces both the volume of infarcted brain tissue and the frequency of peri-infarct cortical spreading depressions (CSDs), which are waves of profound cellular depolarization implicated in infarct expansion.
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative findings from the study by Tatlisumak et al. (1998) in a rat model of permanent middle cerebral artery occlusion (MCAO).
| Treatment Group | N | Administration Timing | Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Group 1 (Pre-MCAO this compound) | 5 | 30 min before MCAO | 90 ± 72 | 8.2 ± 5.8 |
| Group 2 (Post-MCAO this compound) | 7 | 30 min after MCAO | 105 ± 46 | 8.1 ± 2.5 |
| Group 3 (Vehicle Control) | 6 | 30 min before MCAO | 226 ± 40 | 16.0 ± 5.1 |
Signaling Pathway of this compound-Mediated Neuroprotection
The neuroprotective effect of this compound is initiated by its direct antagonism of the NMDA receptor's glycine site. This action prevents the downstream signaling cascade that leads to excitotoxic cell death. A key consequence of inhibiting NMDA receptor-mediated calcium influx is the modulation of apoptotic pathways.
Experimental Protocols
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
This widely used model simulates focal ischemic stroke in humans.
-
Animal Preparation: Male Sprague-Dawley rats (290-340 g) are anesthetized, typically with an inhalational anesthetic. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated distally and then coagulated.
-
A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen.
-
The suture is advanced through the ICA to the origin of the middle cerebral artery (MCA), thereby occluding it.
-
The suture is left in place for the duration of the experiment to induce permanent ischemia.
-
-
Drug Administration: this compound is administered intravenously as a bolus followed by a constant infusion. In the pivotal study, a 5 mg/kg bolus was followed by a 5 mg/kg/hr infusion for 4 hours.
-
Post-operative Care: Animals are allowed to recover and are monitored for neurological deficits.
Measurement of Infarct Volume: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining
TTC is a colorimetric stain used to differentiate between viable and infarcted brain tissue.
-
Tissue Preparation: 24 hours post-MCAO, rats are euthanized, and their brains are rapidly removed.
-
Brain Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: The slices are incubated in a 2% solution of TTC in phosphate-buffered saline at 37°C for approximately 15-30 minutes.
-
Mechanism of Staining: In viable tissue, mitochondrial dehydrogenases reduce TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white).
-
Quantification: The stained slices are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarcted areas and multiplying by the slice thickness. Edema correction may be applied by comparing the ipsilateral and contralateral hemisphere volumes.
Electrophysiological Recording of Cortical Spreading Depressions (CSDs)
CSDs are recorded to assess the electrophysiological consequences of ischemia and the effect of the neuroprotective agent.
-
Electrode Placement: After MCAO, burr holes are drilled in the skull over the parietal cortex. Recording electrodes (e.g., Ag/AgCl electrodes) are placed on the cortical surface.
-
Recording: A direct-coupled amplifier is used to record the slow potential shifts characteristic of CSDs.
-
Data Analysis: The number of CSDs occurring over a defined period (e.g., the first 3 hours post-MCAO) is quantified.
Conclusion and Future Directions
The preclinical data for this compound strongly indicate a neuroprotective effect in the context of ischemic stroke, mediated by its antagonism of the NMDA receptor glycine site. The reduction in both infarct volume and the frequency of cortical spreading depressions highlights its potential as a therapeutic agent. However, the available data is primarily from a single, albeit robust, in vivo study. Further research is warranted to explore the efficacy of this compound in other models of neurological disease where excitotoxicity plays a role, such as traumatic brain injury and neurodegenerative disorders. Additionally, in vitro studies quantifying its neuroprotective concentration-response in neuronal cell culture models under excitotoxic or oxidative stress would provide valuable data for translational development. The clinical development status of this compound remains to be fully elucidated, and further investigation into its safety and efficacy in human subjects would be the ultimate determinant of its therapeutic utility.
References
ZD-9379: A Technical Guide to its Chemical Structure, Properties, and Neuroprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-9379 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist site.[1] This compound has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia, suggesting its potential as a therapeutic agent for conditions such as stroke.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its in vivo evaluation and in vitro receptor binding are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a pyridazino[4,5-b]quinolinedione derivative. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione |
| CAS Number | 170142-20-8 |
| Chemical Formula | C₁₉H₁₄ClN₃O₄ |
| SMILES | CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 383.79 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in DMSOSoluble to 20 mM in 1 eq. NaOH | |
| Storage | Store at +4°C |
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its neuroprotective effects by acting as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The activation of the NMDA receptor, a ligand-gated ion channel, is a critical event in both normal synaptic transmission and excitotoxic neuronal death. For the channel to open, it requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. In pathological conditions such as stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ and subsequent activation of downstream cell death pathways.
By binding to the glycine site, this compound prevents the conformational changes necessary for channel opening, even in the presence of high concentrations of glutamate. This effectively blocks the pathological Ca²⁺ influx and mitigates the downstream excitotoxic cascade.
Signaling Pathway of NMDA Receptor Activation and this compound Inhibition
Caption: NMDA receptor signaling and the inhibitory action of this compound.
Experimental Protocols
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a widely used model to assess the neuroprotective effects of compounds in focal cerebral ischemia.
3.1.1. Animal Model
-
Species: Male Sprague-Dawley rats (250-320 g).
-
Anesthesia: Isoflurane (3.5% for induction, 1.5-2.0% for maintenance) in a mixture of nitrous oxide and oxygen.
-
Temperature Control: Maintain core body temperature at 37 ± 0.5°C using a heating pad and rectal probe.
3.1.2. Surgical Procedure
-
Expose the left common carotid artery (CCA) and external carotid artery (ECA) through a midline neck incision.
-
Ligate the ECA distally.
-
Introduce a silicon rubber-coated monofilament (e.g., 4-0 nylon) into the internal carotid artery (ICA) via the ECA stump.
-
Advance the filament approximately 17-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 120 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
3.1.3. This compound Administration
-
Pre-treatment: Administer a 5 mg/kg bolus of this compound intravenously over 5 minutes, followed by a 5 mg/kg/hour infusion for 4 hours, starting 30 minutes before MCAO.
-
Post-treatment: Administer a 5 mg/kg bolus of this compound 30 minutes after MCAO, followed by a 5 mg/kg/hour infusion for 4 hours.
3.1.4. Outcome Measures
-
Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
In Vitro Receptor Binding Assay: [³H]-Glycine Displacement
This protocol is designed to determine the binding affinity of this compound to the glycine site of the NMDA receptor.
3.2.1. Membrane Preparation
-
Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
3.2.2. Binding Assay
-
In a 96-well plate, combine:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of [³H]-glycine (at or below its Kd, e.g., 10-50 nM).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a saturating concentration of unlabeled glycine (e.g., 1 mM).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3.2.3. Data Analysis
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-glycine binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-glycine binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Synthesis and Purification
Detailed protocols for the synthesis and purification of this compound are not publicly available and are likely proprietary. For research purposes, this compound can be obtained from various commercial suppliers. Purification of the final product would typically involve standard techniques such as recrystallization or column chromatography to achieve high purity (≥98%).
Experimental and Logical Workflows
Workflow for In Vivo Neuroprotection Study
Caption: A typical workflow for an in vivo neuroprotection study of this compound.
Workflow for In Vitro Binding Assay
References
In Vivo Neuroprotection by ZD-9379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379, a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, has been investigated for its neuroprotective potential in the context of ischemic stroke. The overactivation of NMDA receptors is a key mechanism in the excitotoxic cascade leading to neuronal death following cerebral ischemia. By modulating this pathway, this compound presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the pivotal in vivo studies evaluating the neuroprotective efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Efficacy Data
The primary in vivo evidence for the neuroprotective effects of this compound comes from a study in a rat model of permanent middle cerebral artery occlusion (MCAO), a well-established model for ischemic stroke. The key findings from this research are summarized below.
Quantitative Neuroprotective Effects of this compound
| Treatment Group | Corrected Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Pre-MCAO Treatment (5 mg/kg bolus + 5 mg/kg/hr infusion) | 90 ± 72 | 8.2 ± 5.8 |
| Post-MCAO Treatment (5 mg/kg bolus + 5 mg/kg/hr infusion) | 105 ± 46 | 8.1 ± 2.5 |
| Vehicle Control | 226 ± 40 | 16.0 ± 5.1 |
Data from Smith et al., 1998.[1][2][3]
The administration of this compound, both before and after the ischemic insult, resulted in a significant reduction in infarct volume compared to the vehicle-treated control group.[1][2] Furthermore, this compound treatment markedly decreased the number of cortical spreading depressions, which are waves of near-complete neuronal and glial depolarization implicated in the progression of ischemic brain injury. A significant correlation was observed between the reduction in the number of spreading depressions and the decrease in infarct volume, suggesting a mechanistic link.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and potential replication of these findings.
Permanent Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The neuroprotective efficacy of this compound was evaluated in a rat model of permanent focal cerebral ischemia.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 290 to 340 g
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
The middle cerebral artery (MCA) is exposed via a subtemporal craniectomy.
-
The MCA is permanently occluded by electrocoagulation.
-
The common carotid arteries are temporarily occluded to reduce collateral blood flow.
Drug Administration:
-
Vehicle: Saline
-
This compound Dosing Regimen:
-
Pre-MCAO Treatment Group: A 5 mg/kg bolus of this compound was administered intravenously over 5 minutes, 30 minutes before MCAO, followed by a continuous intravenous infusion of 5 mg/kg/hour for 4 hours.
-
Post-MCAO Treatment Group: A 5 mg/kg bolus of this compound was administered 30 minutes after MCAO, followed by a continuous intravenous infusion of 5 mg/kg/hour for 4 hours.
-
Control Group: An equivalent volume of vehicle was administered following the same protocol as the pre-MCAO treatment group.
-
Endpoint Measurements:
-
Cortical Spreading Depressions: Monitored for 4.5 hours post-MCAO using cortical DC potential recordings.
-
Infarct Volume: Assessed 24 hours after MCAO. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the infarcted (pale) from the viable (red) tissue. The corrected infarct volume is then calculated to account for edema.
Visualizing the Mechanism and Workflow
To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.
Discussion and Future Directions
The available in vivo data robustly demonstrates that this compound confers significant neuroprotection in a rat model of permanent focal ischemia. The reduction in both infarct volume and the frequency of spreading depressions highlights a dual mechanism of action that is highly relevant to the pathophysiology of stroke. The efficacy of post-ischemic administration is particularly noteworthy, as it suggests a clinically relevant therapeutic window.
However, it is important to acknowledge that the current in vivo evidence is limited to a single, albeit comprehensive, study. Further research is warranted to expand upon these findings. Future preclinical studies could explore:
-
Different Ischemia Models: Evaluating this compound in models of transient ischemia and reperfusion injury would provide a more complete picture of its therapeutic potential.
-
Dose-Response Relationships: A more detailed dose-escalation study would help to define the optimal therapeutic concentration.
-
Long-Term Functional Outcomes: Assessing long-term neurological and behavioral recovery would provide a more clinically relevant measure of efficacy.
-
Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective or thrombolytic agents could lead to more effective treatment strategies for ischemic stroke.
Conclusion
This compound has shown considerable promise as a neuroprotective agent in a preclinical model of ischemic stroke. Its mechanism of action, targeting the glycine site of the NMDA receptor to mitigate excitotoxicity and reduce cortical spreading depressions, is well-supported by the available data. While further in vivo studies are needed to fully delineate its therapeutic potential, the existing evidence provides a strong foundation for continued investigation and development of this compound as a novel treatment for acute ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glycine site antagonist ZD9379 reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion. | Semantic Scholar [semanticscholar.org]
ZD-9379 and Cortical Spreading Depression: A Technical Guide for Researchers
An In-depth Examination of the Neuroprotective Effects of a Glycine Site NMDA Receptor Antagonist in the Context of Cortical Spreading Depression and Ischemic Stroke
This technical guide provides a comprehensive overview of the investigational drug ZD-9379 and its effects on cortical spreading depression (CSD), a wave of neuronal and glial depolarization implicated in various neurological disorders, including migraine and stroke. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of neuroprotection and the therapeutic potential of targeting the N-methyl-D-aspartate (NMDA) receptor.
Introduction to this compound and Cortical Spreading Depression
Cortical spreading depression is characterized by a propagating wave of intense depolarization of neurons and glial cells, followed by a period of suppressed brain activity.[1][2] This phenomenon is associated with a massive disruption of ionic gradients across cell membranes.[1] CSD is considered a key pathophysiological event in migraine with aura and is also observed in the context of ischemic stroke, where it can contribute to the expansion of the infarct core into the penumbral region.[1][3]
This compound is a potent and selective antagonist of the NMDA receptor, acting at the glycine co-agonist site. Unlike competitive and non-competitive NMDA receptor antagonists that can be associated with significant side effects, targeting the glycine site offers a potentially more favorable therapeutic window. Preclinical studies have demonstrated the neuroprotective properties of this compound, particularly its ability to reduce the frequency of CSDs and limit infarct volume in animal models of focal cerebral ischemia.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the blockade of the glycine binding site on the NMDA receptor. The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By competitively inhibiting the binding of glycine, this compound prevents the opening of the NMDA receptor ion channel, thereby reducing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron. This action is crucial in pathological conditions such as ischemia, where excessive glutamate release leads to over-activation of NMDA receptors, a phenomenon known as excitotoxicity, which ultimately results in neuronal cell death. The initiation and propagation of cortical spreading depression are also heavily dependent on NMDA receptor activation.
Figure 1: Signaling pathway of this compound at the NMDA receptor.
Experimental Evidence: this compound Attenuates Cortical Spreading Depression and Reduces Infarct Volume
A key study by Tatlisumak and colleagues (1998) provides robust quantitative data on the efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).
Data Presentation
The following tables summarize the quantitative findings from the aforementioned study.
| Treatment Group | N | Mean Number of Spreading Depressions (± SD) | p-value (vs. Control) |
| Pre-MCAO this compound | 5 | 8.2 ± 5.8 | < 0.01 |
| Post-MCAO this compound | 7 | 8.1 ± 2.5 | < 0.01 |
| Vehicle (Control) | 6 | 16.0 ± 5.1 | - |
| Table 1: Effect of this compound on the Number of Cortical Spreading Depressions in Rats with Permanent MCAO. |
| Treatment Group | N | Mean Corrected Infarct Volume (mm³) (± SD) | p-value (vs. Control) |
| Pre-MCAO this compound | 5 | 134.4 ± 54.4 | < 0.001 |
| Post-MCAO this compound | 7 | 126.9 ± 37.0 | < 0.001 |
| Vehicle (Control) | 6 | 211.2 ± 50.0 | - |
| Table 2: Effect of this compound on Corrected Infarct Volume in Rats with Permanent MCAO. |
A significant correlation was also observed between the number of spreading depressions and the infarct volume when all animals were analyzed together (r=0.68, P=0.002).
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used experimental paradigm to induce focal cerebral ischemia that mimics human stroke.
Objective: To induce a consistent and reproducible focal ischemic stroke in the territory of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley rats (290-340 g)
-
Anesthesia (e.g., halothane, isoflurane)
-
Operating microscope
-
4-0 nylon monofilament suture with a blunted and coated tip (e.g., with poly-L-lysine or silicone)
-
Microvascular clips
-
Standard surgical instruments
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries free from surrounding nerves and fascia.
-
Ligate the distal branches of the ECA and then ligate the ECA itself.
-
Place a temporary ligature on the CCA and a microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA.
-
Advance the filament approximately 17-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.
-
Remove the temporary ligature on the CCA to allow reperfusion of the external carotid territory.
-
Suture the neck incision.
Figure 2: Experimental workflow for the MCAO procedure.
Drug Administration: Intravenous Infusion of this compound
Objective: To deliver a controlled dose of this compound or vehicle to the experimental animals.
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Infusion pump
-
Intravenous catheters
Procedure (based on Tatlisumak et al., 1998):
-
Pre-MCAO Treatment Group:
-
Thirty minutes before MCAO, administer a 5 mg/kg bolus of this compound intravenously over 5 minutes.
-
Immediately follow with a continuous intravenous infusion of 5 mg/kg/hour for 4 hours.
-
-
Post-MCAO Treatment Group:
-
Thirty minutes after MCAO, administer a 5 mg/kg bolus of this compound intravenously over 5 minutes.
-
Immediately follow with a continuous intravenous infusion of 5 mg/kg/hour for 4 hours.
-
-
Control Group:
-
Administer the vehicle solution using the same bolus and infusion paradigm as the pre-MCAO treatment group.
-
Electrophysiological Recording of Cortical Spreading Depression
Objective: To monitor and quantify the occurrence of CSDs in the ischemic brain.
Materials:
-
Ag/AgCl electrodes
-
DC-coupled amplifier
-
Data acquisition system
-
Stereotaxic frame
-
Dental drill
Procedure:
-
Following MCAO, place the anesthetized rat in a stereotaxic frame.
-
Drill two burr holes over the parietal cortex in the hemisphere ipsilateral to the MCAO.
-
Place Ag/AgCl electrodes in the burr holes, ensuring contact with the dura mater.
-
Record the DC potential shifts characteristic of CSD for a defined period (e.g., 4 hours post-MCAO).
-
A CSD event is identified by a large, negative shift in the DC potential.
Measurement of Infarct Volume using TTC Staining
Objective: To quantify the volume of infarcted brain tissue 24 hours post-MCAO.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At 24 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and chill it briefly to facilitate slicing.
-
Place the brain in a rat brain matrix and slice into 2-mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.
-
Viable tissue will stain red due to the activity of mitochondrial dehydrogenases, while infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Correct for edema by calculating the corrected infarct volume using a standard formula (e.g., subtracting the non-infarcted area of the ipsilateral hemisphere from the area of the contralateral hemisphere).
Figure 3: Logical relationship between this compound, CSD, and neuroprotection.
Conclusion
The glycine site NMDA receptor antagonist this compound has demonstrated significant neuroprotective effects in a preclinical model of focal cerebral ischemia. The available data strongly indicate that this compound effectively reduces the number of cortical spreading depressions and, consequently, the final infarct volume. The correlation between the reduction in CSDs and smaller infarcts suggests that inhibiting these depolarization waves is a key component of this compound's neuroprotective mechanism. The detailed experimental protocols provided herein offer a foundation for the further investigation of this compound and other glycine site antagonists as potential therapeutic agents for acute ischemic stroke and other neurological conditions where CSD is a contributing factor.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ZD-9379
Disclaimer: Initial research indicates a potential discrepancy in the primary target of ZD-9379. While the query focused on its role as a thymidylate synthase inhibitor, the available scientific literature predominantly identifies this compound as a potent, orally active, and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist site. Its investigation has primarily been in the context of neuroprotection, particularly in ischemic stroke. This guide will focus on the pharmacokinetics and pharmacodynamics of this compound as an NMDA receptor antagonist based on published preclinical data.
Executive Summary
This compound is an investigational compound characterized by its high affinity and specificity for the glycine binding site on the NMDA receptor. By antagonizing this site, this compound non-competitively inhibits NMDA receptor activation, a key mechanism implicated in excitotoxic neuronal damage following ischemic events. Preclinical studies in rat models of stroke have demonstrated its neuroprotective effects, showing a reduction in infarct size and the frequency of spreading depressions. This document synthesizes the available data on the mechanism of action, pharmacodynamics, and experimental protocols related to this compound.
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. However, its overactivation leads to excessive calcium influx, triggering excitotoxicity and neuronal cell death, a common pathway in stroke and other neurodegenerative conditions[1][2]. For the NMDA receptor to activate, both the primary agonist, glutamate, and a co-agonist, either glycine or D-serine, must bind to their respective sites[3][4].
This compound exerts its effect by acting as a potent antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor[3]. By blocking this site, it prevents the conformational changes required for channel opening, even in the presence of high glutamate concentrations. This mechanism effectively dampens the excitotoxic cascade initiated by ischemic conditions.
Signaling Pathway of this compound Action
The following diagram illustrates the role of this compound in the NMDA receptor signaling pathway.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in preclinical models of focal ischemia. The primary endpoints measured were the reduction in the number of spreading depressions (waves of neuronal depolarization implicated in lesion growth) and the final infarct volume.
Preclinical Efficacy Data
Quantitative data from published studies are summarized below. These studies were conducted in rat models of permanent middle cerebral artery occlusion (MCAO), a standard technique to induce ischemic stroke.
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Number of Spreading Depressions (SDs) | This compound (Pre-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | Significant reduction vs. control | |
| This compound (Post-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | Significant reduction vs. control | ||
| Infarct Volume | This compound (Pre-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | Significant reduction vs. control | |
| This compound (Post-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | Significant reduction vs. control |
Note: Specific quantitative values (e.g., mean number of SDs, percentage reduction in infarct volume) are not detailed in the available abstracts but are reported as statistically significant.
Pharmacokinetics
Experimental Protocols
The following sections describe the methodologies used in the key preclinical experiments cited in the literature.
Middle Cerebral Artery Occlusion (MCAO) Model
This surgical model is used to mimic focal ischemic stroke in rats.
-
Animal Preparation: Anesthesia is induced in the subject rat. The animal's body temperature is maintained at 37°C.
-
Surgical Procedure: The common carotid artery is exposed. A nylon suture with a blunted tip is introduced into the external carotid artery and advanced into the internal carotid artery until it occludes the origin of the middle cerebral artery.
-
Drug Administration: this compound or placebo is administered. In reported studies, two paradigms were used:
-
Pre-treatment: A 5 mg/kg bolus of this compound is given over 5 minutes, followed by a 5 mg/kg per hour infusion, starting 30 minutes before MCAO.
-
Post-treatment: A 5 mg/kg bolus is administered 30 minutes after MCAO, followed by a 4-hour infusion at 5 mg/kg per hour.
-
-
Monitoring: Electrocorticographic (ECoG) recordings are used to monitor the occurrence of spreading depressions during the ischemic period.
-
Outcome Assessment: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is sectioned. The infarct volume is quantified using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains unstained.
Experimental Workflow
The diagram below outlines the typical workflow for a preclinical study evaluating the neuroprotective effects of this compound.
Conclusion
This compound is a selective NMDA receptor antagonist at the glycine site with demonstrated neuroprotective properties in preclinical models of ischemic stroke. Its mechanism of action is well-defined, and its ability to reduce infarct volume when administered both before and after an ischemic event highlights its therapeutic potential. While detailed pharmacokinetic data in humans is unavailable, its brain-penetrant nature makes it a compound of interest for CNS disorders involving excitotoxicity. Further research would be required to fully elucidate its pharmacokinetic profile and translate these preclinical findings to a clinical setting.
References
- 1. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and inhibitors of the ion channel of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD-9379: A Technical Guide for its Application as a Research Tool in Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, a critical component of the glutamatergic system in the central nervous system.[1][2][3] As a brain-penetrant compound, this compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, primarily by attenuating excitotoxicity mediated by excessive NMDA receptor activation.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use as a research tool to investigate glutamate signaling pathways.
Mechanism of Action
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. For the NMDA receptor to become activated, it requires the binding of both glutamate to its recognition site on the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit. This dual requirement makes the glycine site an attractive target for modulating NMDA receptor activity.
This compound acts as a competitive antagonist at this glycine binding site. By occupying this site, it prevents the binding of glycine, thereby inhibiting the conformational changes necessary for channel opening, even in the presence of glutamate. This leads to a reduction in the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, mitigating the downstream effects of excessive glutamate signaling, such as excitotoxicity and neuronal cell death.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and efficacy in experimental settings.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 75 nM | Not Specified | Competitive binding assay at the glycine site of the NMDA receptor. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study glutamate signaling.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA (N-methyl-D-aspartate)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, include antagonists for AMPA and kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) in the external solution.
-
Apply a brief puff of NMDA (e.g., 100 µM) to elicit an inward current.
-
After obtaining a stable baseline of NMDA-evoked currents, perfuse the chamber with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a sufficient duration to reach equilibrium.
-
During the application of this compound, continue to evoke NMDA currents.
-
Wash out this compound with the external solution to observe any reversal of the effect.
-
Analyze the amplitude of the NMDA-evoked currents before, during, and after this compound application to determine the concentration-dependent inhibition.
In Vitro Calcium Imaging
This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by this compound.
Objective: To assess the ability of this compound to block NMDA-induced calcium influx in neurons.
Materials:
-
Cultured neurons
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
NMDA
-
Glycine
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Load cultured neurons with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the neurons with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a rise in intracellular calcium.
-
After recording the initial response, wash the cells and pre-incubate with the desired concentration of this compound for 10-15 minutes.
-
Repeat the stimulation with NMDA and glycine in the presence of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
Analyze the data to quantify the reduction in the NMDA-induced calcium signal by this compound.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the use of this compound in a well-established animal model of stroke to evaluate its neuroprotective effects.
Objective: To determine the effect of this compound on infarct volume and neurological deficits following ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
This compound solution for intravenous administration
-
Saline (vehicle control)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthetize the rat and perform the MCAO surgery to induce focal cerebral ischemia.
-
Treatment Group: Administer this compound intravenously. A previously reported effective dosing regimen is a 5 mg/kg bolus followed by a 4-hour infusion of 5 mg/kg/h.
-
Control Group: Administer an equivalent volume of saline vehicle.
-
Monitor the animal's physiological parameters (e.g., temperature, blood pressure) throughout the procedure.
-
After a set period of occlusion (e.g., 2 hours) followed by reperfusion (e.g., 22 hours), assess the neurological deficit using a standardized scoring system.
-
Sacrifice the animal and perfuse the brain.
-
Section the brain and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Compare the infarct volumes and neurological scores between the this compound treated and control groups.
Visualizations
Glutamate Signaling Pathway at the NMDA Receptor
Caption: Glutamate signaling at the NMDA receptor and the inhibitory action of this compound.
Experimental Workflow for In Vitro Screening of this compound
Caption: Workflow for in vitro characterization of this compound's effect on NMDA receptors.
Logical Relationship of this compound's Neuroprotective Effect
Caption: Logical flow of this compound's neuroprotective mechanism in ischemia.
Conclusion
This compound serves as a valuable and specific tool for the investigation of glutamate signaling, particularly for elucidating the role of the glycine co-agonist site in NMDA receptor function. Its demonstrated neuroprotective properties in preclinical models of ischemia highlight its potential for studying excitotoxic mechanisms and for the development of novel therapeutic strategies for neurological disorders characterized by glutamatergic dysfunction. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of research settings.
References
Methodological & Application
Application Notes and Protocols for ZD-9379 in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ZD-9379 in rat models, with a focus on its application in neuroprotection studies. While this compound is a glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor with potential therapeutic applications in conditions involving excitotoxicity, its use in oncology in vivo models is not well-documented in publicly available literature. Therefore, the primary focus of these notes is on the established neuroprotection protocols.
Overview of this compound
This compound is a potent and brain-penetrant antagonist of the NMDA receptor, specifically acting at the glycine co-agonist binding site. This mechanism of action prevents the opening of the NMDA receptor ion channel, thereby inhibiting calcium influx and mitigating excitotoxic neuronal damage. Its primary documented in vivo application in rats is in models of cerebral ischemia (stroke).
Quantitative Data Summary
The following table summarizes the documented dosage of this compound used in a rat model of focal cerebral ischemia.
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | |
| Indication | Neuroprotection (Focal Cerebral Ischemia) | |
| Route of Administration | Intravenous (IV) | |
| Dosage Regimen | 5 mg/kg bolus followed by 5 mg/kg/hr infusion for 4 hours | |
| Vehicle | Not specified in the abstract | |
| Observed Effect | Significant reduction in infarct volume and number of spreading depressions |
Experimental Protocols
In Vivo Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia
This protocol is based on studies investigating the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model in rats.
3.1.1. Materials
-
This compound
-
Vehicle for solubilization (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Male Sprague-Dawley rats (290-340 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Infusion pump
-
Catheters for intravenous administration
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
3.1.2. Experimental Workflow
Caption: Workflow for in vivo neuroprotection study of this compound in a rat MCAO model.
3.1.3. Detailed Procedure
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic. For intravenous administration, cannulate the femoral vein.
-
Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration:
-
Pre-MCAO Treatment Group: 30 minutes before MCAO, administer a 5 mg/kg bolus of this compound intravenously over 5 minutes, followed by a continuous infusion of 5 mg/kg/hr for 4 hours.
-
Post-MCAO Treatment Group: 30 minutes after MCAO, administer a 5 mg/kg bolus of this compound intravenously, followed by a continuous infusion of 5 mg/kg/hr for 4 hours.
-
Control Group: Administer the vehicle solution following the same timeline as the treatment groups.
-
-
Post-operative Care: After the infusion, withdraw the filament to allow reperfusion (if the model requires it) and suture the incisions. Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.
-
Endpoint Analysis (24 hours post-MCAO):
-
Euthanize the rat.
-
Harvest the brain and section it into coronal slices.
-
Incubate the slices in a 2% solution of TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathway
This compound acts on the NMDA receptor, a key player in glutamatergic neurotransmission. In pathological conditions like stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of Ca2+ and subsequent excitotoxic cell death. By blocking the glycine co-agonist site, this compound prevents this cascade.
Caption: Mechanism of action of this compound in preventing excitotoxic neuronal death.
This compound in Oncology: A Note on the Data Gap
While the user's query included oncology applications, extensive searches of publicly available scientific literature did not yield specific protocols or dosage data for the use of this compound in in vivo rat cancer models.
The NMDA receptor, the target of this compound, has been implicated in the pathophysiology of some cancers. Research has suggested that glutamate signaling may play a role in tumor growth and metastasis. Therefore, investigating NMDA receptor antagonists in oncology is a plausible area of research. However, at present, there is no specific data to guide the dosage and administration of this compound for such studies in rats.
Researchers interested in exploring this compound for in vivo cancer models would need to conduct initial dose-finding and maximum tolerated dose (MTD) studies. These studies would be essential to establish a safe and potentially efficacious dosing regimen for the specific cancer model and rat strain being used.
Formulation and Solubility
This compound is soluble in DMSO. For in vivo use, it is crucial to prepare a formulation that is safe for intravenous administration. This may involve co-solvents or other vehicles suitable for preclinical studies. Researchers should consult relevant literature on intravenous formulations for poorly soluble compounds in rats to develop an appropriate vehicle.
Conclusion
This compound is a well-characterized NMDA receptor antagonist with demonstrated neuroprotective effects in rat models of ischemic stroke. The provided protocols and data offer a starting point for researchers investigating its therapeutic potential in this area. The application of this compound in oncology remains an exploratory field, and further foundational research is required to establish appropriate in vivo dosing and administration protocols.
How to dissolve ZD-9379 for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of ZD-9379, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site.
Compound Information
| Property | Value | Reference |
| IUPAC Name | 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione | [1][2] |
| Molecular Formula | C₁₉H₁₄ClN₃O₄ | [3] |
| Molecular Weight | 383.79 g/mol | [3] |
| CAS Number | 170142-20-8 | [3] |
| Mechanism of Action | Antagonist of the glycine binding site on the NMDA receptor. | |
| IC₅₀ | 75 nM (at the glycine site of the NMDA receptor) | |
| Solubility | Soluble to 50 mM in DMSO.Soluble to 20 mM in 1eq. NaOH. | |
| Storage | Store at +4°C. |
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change required for channel opening, even in the presence of the neurotransmitter glutamate bound to the GluN2 subunit. The subsequent inhibition of Ca²⁺ influx leads to the modulation of downstream signaling cascades involved in synaptic plasticity and excitotoxicity.
Dissolution Protocol for In Vitro Experimental Use
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell culture experiments, particularly with neuronal cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Vortex mixer
Procedure:
3.1. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the amount of this compound powder needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 383.79 g/mol = 3.84 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
3.2. Preparation of Working Solutions
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. For primary neurons, the final DMSO concentration should not exceed 0.1% (v/v), and for many neuronal cell lines, it should be kept below 0.5% (v/v). A vehicle control with the same final DMSO concentration should always be included in experiments.
Example: Preparing a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Perform a serial dilution of the 10 mM stock solution in sterile cell culture medium.
-
Step 1: Intermediate Dilution (1:100):
-
Aseptically transfer 5 µL of the 10 mM this compound stock solution into 495 µL of sterile cell culture medium.
-
This results in a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Step 2: Final Dilution (1:10):
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well or tube.
-
This yields a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Adjust the dilution factors as needed to achieve the desired final concentration of this compound while keeping the DMSO concentration within the tolerated range for your specific cell type.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a general workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines.
Materials:
-
Primary neuronal culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
This compound working solutions
-
L-glutamic acid solution
-
Cell viability assay kit (e.g., MTT, LDH cytotoxicity assay, Calcein-AM/Ethidium Homodimer-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a density appropriate for your cell type to achieve a confluent monolayer.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow the cells to adhere and stabilize.
-
-
Compound Treatment:
-
Prepare fresh working solutions of this compound in cell culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water or PBS. The final concentration to induce excitotoxicity will need to be optimized for your cell type but typically ranges from 50 µM to 100 µM.
-
Add the glutamate solution to all wells except for the untreated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation, assess cell viability using a standard method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining (Calcein-AM/EthD-1): Allows for fluorescent visualization and quantification of live and dead cells.
-
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle-treated, glutamate-exposed control group to determine the percentage of neuroprotection.
-
Plot the cell viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.
-
These protocols provide a foundation for the experimental use of this compound. Researchers should optimize the specific conditions, such as cell density and glutamate concentration, for their particular experimental system.
References
Application Notes and Protocols for Neuroprotective Agent ZD-9379 in a Rodent Model of Middle Cerebral Artery Occlusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex series of pathophysiological events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death.[1][2] The middle cerebral artery occlusion (MCAO) model in rodents is a widely utilized preclinical model to simulate human ischemic stroke and evaluate the efficacy of potential neuroprotective agents.[3][4][5] This document provides a detailed protocol for the evaluation of a novel neuroprotective agent, ZD-9379, in a transient MCAO model. The protocol outlines the surgical procedure for inducing ischemia, the administration of this compound, and the subsequent assessment of neurological deficits and infarct volume. Additionally, it includes a summary of the putative signaling pathways targeted by this compound and presents hypothetical data in a structured format for clarity.
Introduction
The ischemic cascade initiated by the occlusion of a cerebral artery involves a plethora of interconnected signaling pathways that contribute to neuronal damage. Key among these is glutamate-mediated excitotoxicity, where excessive glutamate release leads to a massive influx of calcium into neurons, activating a cascade of detrimental intracellular enzymes. This is followed by the generation of reactive oxygen species (oxidative stress) and the initiation of inflammatory and apoptotic pathways.
This compound is a putative neuroprotective agent designed to mitigate the deleterious effects of cerebral ischemia. Its mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in neuronal survival and death. This protocol provides a framework for testing the neuroprotective efficacy of this compound in a well-established animal model of stroke.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days prior to the experiment.
Middle Cerebral Artery Occlusion (MCAO) Procedure
The intraluminal suture method is a common technique for inducing MCAO.
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Preparation: Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA with a 4-0 silk suture.
-
Occlusion: Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump. Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Confirmation of Occlusion: A laser Doppler flowmeter can be used to monitor cerebral blood flow and confirm successful occlusion.
-
Duration of Occlusion: Maintain the occlusion for 90 minutes.
-
Reperfusion: After 90 minutes, gently withdraw the suture to allow for reperfusion.
-
Wound Closure: Suture the cervical incision and allow the animal to recover from anesthesia.
This compound Administration
-
Groups:
-
Sham group: Undergoes the surgical procedure without MCAO.
-
Vehicle group: Receives the vehicle (e.g., saline or DMSO solution) after MCAO.
-
This compound treated groups: Receive different doses of this compound (e.g., 1, 5, and 10 mg/kg) after MCAO.
-
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing of Administration: Administer the first dose at the time of reperfusion and subsequent doses as required by the experimental design (e.g., once daily for 3 days).
Assessment of Neurological Deficit
-
Time Point: 24 hours after MCAO.
-
Method: A 5-point neurological deficit scoring system is commonly used:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking with a depressed level of consciousness.
-
Measurement of Infarct Volume
-
Time Point: 24 or 48 hours after MCAO.
-
Method:
-
Sacrifice the animals and carefully remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct volume.
-
Correct for edema by calculating the infarct volume as a percentage of the contralateral hemisphere.
-
Data Presentation
The following tables represent hypothetical data from a study evaluating this compound.
Table 1: Effect of this compound on Neurological Deficit Score at 24 Hours Post-MCAO
| Group | Dose (mg/kg) | n | Neurological Score (Mean ± SEM) |
| Sham | - | 10 | 0.0 ± 0.0 |
| Vehicle | - | 15 | 3.2 ± 0.3 |
| This compound | 1 | 15 | 2.5 ± 0.4 |
| This compound | 5 | 15 | 1.8 ± 0.3** |
| This compound | 10 | 15 | 1.2 ± 0.2*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. |
Table 2: Effect of this compound on Infarct Volume at 48 Hours Post-MCAO
| Group | Dose (mg/kg) | n | Infarct Volume (% of Contralateral Hemisphere; Mean ± SEM) |
| Sham | - | 10 | 0.0 ± 0.0 |
| Vehicle | - | 15 | 45.8 ± 3.1 |
| This compound | 1 | 15 | 35.2 ± 2.8 |
| This compound | 5 | 15 | 24.7 ± 2.5** |
| This compound | 10 | 15 | 15.3 ± 2.1*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. |
Visualizations
Signaling Pathways
The following diagram illustrates the putative signaling pathways modulated by this compound in the context of ischemic stroke.
Caption: Putative neuroprotective mechanisms of this compound in ischemic stroke.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating this compound in the MCAO model.
Caption: Experimental workflow for this compound evaluation in the MCAO model.
References
- 1. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD-9379 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is recognized as a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor.[1] While its neuroprotective effects have been demonstrated in in-vivo models of cerebral ischemia[1], its application in primary neuronal cultures offers a powerful in-vitro system to dissect its specific mechanisms of action at the cellular and molecular level. Primary neuronal cultures provide a physiologically relevant environment to study neuronal development, synaptic function, and neurotoxicity.[2][3] These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on neuronal survival, excitotoxicity, and associated signaling pathways.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine co-agonist binding site of the NMDA receptor.[1] The NMDA receptor, a crucial player in synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for its activation. By blocking the glycine site, this compound effectively inhibits NMDA receptor-mediated calcium influx, which, when excessive, can trigger excitotoxic cell death cascades. This mechanism underlies its potential neuroprotective properties.
Potential Applications in Primary Neuronal Cultures
-
Neuroprotection Assays: Evaluating the efficacy of this compound in protecting primary neurons from excitotoxic insults induced by NMDA or glutamate.
-
Synaptic Plasticity Studies: Investigating the role of the NMDA receptor glycine site in long-term potentiation (LTP) and long-term depression (LTD) paradigms in cultured neuronal networks.
-
Neuronal Survival and Apoptosis Studies: Assessing the impact of this compound on neuronal viability and programmed cell death under various stress conditions.
-
Signal Transduction Pathway Analysis: Elucidating the downstream signaling cascades affected by this compound-mediated NMDA receptor blockade, including pathways related to cell survival and death.
Quantitative Data Summary
The following tables summarize exemplary quantitative data for the use of this compound in primary neuronal cultures. These values are starting points and should be optimized for specific experimental conditions and neuronal subtypes.
Table 1: Recommended Concentration Ranges for this compound
| Application | Suggested Concentration Range (µM) | Incubation Time |
| Neuroprotection (Excitotoxicity) | 1 - 50 | 24 - 48 hours |
| Synaptic Plasticity (LTP/LTD) | 0.1 - 10 | 30 minutes - 4 hours |
| Neuronal Survival | 1 - 20 | 48 - 72 hours |
Table 2: Example of a Neuroprotection Assay Data Layout
| Treatment Group | This compound (µM) | NMDA (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| NMDA alone | 0 | 50 | 45 ± 5 |
| This compound (1 µM) + NMDA | 1 | 50 | 60 ± 7 |
| This compound (10 µM) + NMDA | 10 | 50 | 85 ± 6 |
| This compound (50 µM) + NMDA | 50 | 50 | 92 ± 4 |
| This compound alone (50 µM) | 50 | 0 | 98 ± 2 |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hibernate-E medium (supplemented with B-27 and GlutaMAX)
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Culture medium: Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the embryonic brains and dissect the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and transfer to the digestion solution. Incubate at 37°C for 20 minutes.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and determine cell density using a hemocytometer.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on poly-D-lysine coated surfaces.
-
After 4 hours, replace the plating medium with culture medium.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Assessment of this compound Neuroprotection against NMDA-Induced Excitotoxicity
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14)
-
This compound stock solution (in DMSO or water)
-
NMDA stock solution (in water)
-
Culture medium
-
MTT or LDH assay kit for cell viability assessment
Procedure:
-
Prepare working solutions of this compound and NMDA in culture medium.
-
Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control group.
-
Induce excitotoxicity by adding NMDA (e.g., 50 µM final concentration) to the cultures. Do not add NMDA to the control and this compound alone groups.
-
Incubate the cultures for 24 hours at 37°C.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Quantify the results and express them as a percentage of the control group.
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are primarily mediated by the inhibition of excitotoxic signaling cascades. However, understanding the broader context of neuronal survival and death pathways is crucial for comprehensive analysis. The JAK/STAT pathway, for instance, is a key regulator of neuronal differentiation and survival. While not directly modulated by this compound, its status can influence the overall resilience of neurons to insults.
NMDA Receptor Signaling in Excitotoxicity
Caption: this compound inhibits NMDA receptor-mediated excitotoxicity.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects.
Overview of the JAK/STAT Signaling Pathway in Neurons
The JAK/STAT pathway is activated by various cytokines and growth factors, such as Leukemia Inhibitory Factor (LIF) and Ciliary Neurotrophic Factor (CNTF), which are important for neuronal survival and differentiation. This pathway involves the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression. Notably, STAT3 has been identified as a critical factor in promoting neuronal differentiation and regeneration.
Caption: The JAK/STAT3 signaling pathway in neuronal survival.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the NMDA receptor glycine site in primary neuronal cultures. The provided protocols and background information offer a framework for investigating its neuroprotective potential and dissecting the molecular mechanisms underlying its effects. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of targeting the NMDA receptor in various neurological conditions.
References
Application Notes and Protocols for ZD-9379 Administration: A Comparative Overview of Intravenous and Intraperitoneal Routes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available scientific literature concerning the administration of ZD-9379, a neuroprotective agent, via intravenous (IV) and intraperitoneal (IP) routes. Due to a lack of direct comparative studies, this document presents data for each route individually and offers general protocols based on existing research.
Introduction
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist site. This mechanism of action confers its neuroprotective properties, making it a compound of interest for conditions such as cerebral ischemia. The choice of administration route is a critical factor in preclinical and clinical development, influencing the pharmacokinetic and pharmacodynamic profile of a drug. This document aims to provide researchers with the available data and standardized protocols for both IV and IP administration of this compound to facilitate further investigation.
Data Presentation
Note: Direct comparative quantitative data for intravenous versus intraperitoneal administration of this compound is not available in the current scientific literature. The following tables summarize the available data for each route.
Table 1: Summary of Available Data for Intravenous Administration of this compound
| Parameter | Value | Animal Model | Source |
| Efficacy | |||
| Infarct Volume Reduction | Significantly reduced compared to vehicle | Rat (permanent middle cerebral artery occlusion) | [1] |
| Reduction in Spreading Depressions | Significantly reduced compared to vehicle | Rat (permanent middle cerebral artery occlusion) | [1] |
| Pharmacokinetics | |||
| AUC | Data not available | - | |
| Cmax | Data not available | - | |
| t1/2 | Data not available | - |
Table 2: Summary of Available Data for Intraperitoneal Administration of this compound
| Parameter | Value | Animal Model | Source |
| Efficacy | Data not available | - | |
| Pharmacokinetics | |||
| AUC | Data not available | - | |
| Cmax | Data not available | - | |
| t1/2 | Data not available | - |
Signaling Pathway
This compound exerts its neuroprotective effects by modulating the activity of the NMDA receptor, a key player in excitatory neurotransmission.
References
ZD-9379: Application Notes and Protocols for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit. The NMDA receptor is a crucial mediator of excitatory synaptic transmission and plays a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory. Synaptic plasticity encompasses two primary forms: long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting weakening of synapses. The activation of the NMDA receptor is a critical step in the induction of both LTP and LTD, requiring the binding of both glutamate and a co-agonist, such as glycine or D-serine.
By competitively blocking the glycine binding site, this compound offers a powerful pharmacological tool to investigate the specific contribution of the NMDA receptor co-agonist site to the induction and maintenance of synaptic plasticity. These application notes provide an overview of the utility of this compound in synaptic plasticity research, along with detailed protocols for its use in electrophysiological studies.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine binding site of the NMDA receptor. For the NMDA receptor ion channel to open, allowing for Ca2+ influx and the initiation of downstream signaling cascades that lead to synaptic plasticity, both the glutamate binding site on the GluN2 subunit and the glycine/D-serine binding site on the GluN1 subunit must be occupied. This compound prevents the binding of the co-agonist, thereby inhibiting the opening of the NMDA receptor channel, even in the presence of glutamate and postsynaptic depolarization. This selective antagonism allows researchers to dissect the specific roles of the NMDA receptor in various forms of synaptic plasticity.
Data Presentation: Effects of this compound on Synaptic Plasticity
The following tables summarize the expected quantitative effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) based on studies with analogous glycine site antagonists. These are representative data and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on the Induction of Long-Term Potentiation (LTP) in Hippocampal CA1 Synapses
| Treatment Group | N | Induction Protocol | fEPSP Slope (% of Baseline at 60 min post-induction) | Statistical Significance (vs. Control) |
| Control (ACSF) | 10 | High-Frequency Stimulation (HFS) | 155 ± 8% | - |
| This compound (1 µM) | 8 | High-Frequency Stimulation (HFS) | 105 ± 5% | p < 0.01 |
| This compound (1 µM) + D-Serine (100 µM) | 8 | High-Frequency Stimulation (HFS) | 148 ± 7% | p > 0.05 |
Table 2: Effect of this compound on the Induction of Long-Term Depression (LTD) in Hippocampal CA1 Synapses
| Treatment Group | N | Induction Protocol | fEPSP Slope (% of Baseline at 60 min post-induction) | Statistical Significance (vs. Control) |
| Control (ACSF) | 9 | Low-Frequency Stimulation (LFS) | 75 ± 6% | - |
| This compound (1 µM) | 7 | Low-Frequency Stimulation (LFS) | 98 ± 4% | p < 0.05 |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on LTP and LTD in acute hippocampal slices, adapted from established methodologies for studying NMDA receptor antagonists.
Protocol 1: Investigating the Effect of this compound on LTP Induction
1. Preparation of Acute Hippocampal Slices:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 dextrose.
-
Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in ice-cold ACSF cutting solution.
-
Transfer slices to an interface or submerged recovery chamber with standard ACSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 dextrose), saturated with 95% O2 / 5% CO2, at 32-34°C for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated standard ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
3. Drug Application and LTP Induction:
-
Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 1 µM) for at least 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
For rescue experiments, co-perfuse with this compound and a high concentration of a glycine site agonist like D-Serine (e.g., 100 µM).
4. Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Measure the slope of the fEPSP and normalize it to the average slope during the baseline period.
-
Compare the magnitude of potentiation between control, this compound, and rescue groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Investigating the Effect of this compound on LTD Induction
1. & 2. Slice Preparation and Electrophysiological Recording:
-
Follow steps 1 and 2 as described in Protocol 1.
3. Drug Application and LTD Induction:
-
Perfuse the slice with ACSF containing this compound (e.g., 1 µM) for at least 20 minutes.
-
Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz.
4. Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Analyze the data as described in step 4 of Protocol 1, comparing the degree of depression between the control and this compound treated groups.
Visualizations
Signaling Pathways
Caption: this compound blocks the glycine site on NMDA receptors, inhibiting Ca²⁺ influx and downstream signaling required for LTP.
Caption: this compound is expected to block the low level of Ca²⁺ influx required for the activation of phosphatases that lead to LTD.
Experimental Workflow
Caption: A generalized workflow for studying the effect of this compound on synaptic plasticity in hippocampal slices.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the NMDA receptor glycine co-agonist site in synaptic plasticity. By selectively inhibiting this site, researchers can investigate its specific contribution to the induction and maintenance of both LTP and LTD. The provided protocols and expected outcomes serve as a guide for designing and interpreting experiments aimed at understanding the intricate molecular mechanisms of learning and memory.
Application of ZD-9379 in Neurological Injury Models: Insights from Focal Ischemia Studies and Potential Extrapolation to Traumatic Brain Injury
Application Notes
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex pathophysiology that includes primary mechanical damage followed by a cascade of secondary injuries.[1][2] These secondary events, including excitotoxicity, neuroinflammation, and oxidative stress, contribute to delayed cell death and neurological dysfunction, making them key targets for therapeutic intervention.[3][4] One of the major drivers of excitotoxicity is the overactivation of N-methyl-D-aspartate (NMDA) receptors.[3] ZD-9379 is a potent, bioavailable full antagonist at the glycine site of the NMDA receptor complex. While direct studies on the application of this compound in traumatic brain injury models are not available in the current body of scientific literature, its neuroprotective effects have been demonstrated in a preclinical model of focal ischemia, which shares some common secondary injury pathways with TBI, such as excitotoxicity.
Mechanism of Action: NMDA Receptor Antagonism
This compound functions as a glycine site antagonist on the NMDA receptor. The NMDA receptor, a crucial component in synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Upon activation, the receptor channel opens, allowing an influx of Ca²⁺ ions. In pathological conditions like ischemia and potentially TBI, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a massive influx of Ca²⁺. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, leading to neuronal damage and death. By blocking the glycine binding site, this compound prevents the opening of the NMDA receptor channel, thereby mitigating the downstream effects of excessive glutamate release and subsequent excitotoxicity.
Preclinical Evidence in a Focal Ischemia Model
Research in a rat model of permanent middle cerebral artery occlusion (MCAO), a model for focal ischemia, has shown that this compound is neuroprotective. In these studies, administration of this compound, either before or after the ischemic event, significantly reduced the infarct volume and the number of spreading depressions, which are waves of near-complete neuronal and glial depolarization that contribute to lesion development. This suggests that this compound has a protective effect on brain tissue under ischemic conditions.
Potential Application in Traumatic Brain Injury Models (Extrapolation)
Given the shared pathway of excitotoxicity in both ischemic stroke and traumatic brain injury, it is plausible that this compound could offer neuroprotective benefits in TBI models. The secondary injury cascade in TBI also involves excessive glutamate release and subsequent NMDA receptor-mediated neuronal damage. Therefore, the protocols and findings from the MCAO studies could serve as a foundational framework for designing experiments to evaluate the efficacy of this compound in various TBI models, such as controlled cortical impact (CCI) or fluid percussion injury (FPI) models. Researchers would need to investigate optimal dosing, timing of administration, and relevant outcome measures specific to TBI, including assessments of motor and cognitive function, lesion volume, and biomarkers of neuronal injury and inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound in a rat model of permanent middle cerebral artery occlusion.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | N | Corrected Infarct Volume (mm³) (Mean ± SD) | P-value vs. Control |
| Pre-MCAO Treatment (Group 1) | 5 | 90 ± 72 | P < 0.001 |
| Post-MCAO Treatment (Group 2) | 7 | 105 ± 46 | P < 0.001 |
| Control (Vehicle) (Group 3) | 6 | 226 ± 40 | - |
Table 2: Effect of this compound on the Number of Spreading Depressions
| Treatment Group | N | Number of Spreading Depressions (Mean ± SD) | P-value vs. Control |
| Pre-MCAO Treatment (Group 1) | 5 | 8.2 ± 5.8 | P < 0.01 |
| Post-MCAO Treatment (Group 2) | 7 | 8.1 ± 2.5 | P < 0.01 |
| Control (Vehicle) (Group 3) | 6 | 16.0 ± 5.1 | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound in a rat model of permanent middle cerebral artery occlusion. These protocols can be adapted for traumatic brain injury studies.
1. Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO)
-
Animals: Male Sprague-Dawley rats (290-340 g).
-
Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the right common carotid artery.
-
The external carotid artery is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the internal carotid artery through the external carotid artery stump.
-
The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
The suture is left in place permanently.
-
The wound is closed, and the animal is allowed to recover from anesthesia.
-
2. Drug Administration
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Dosing Regimen:
-
Pre-MCAO Treatment Group: A 5-mg/kg bolus of this compound is administered over 5 minutes, followed by a 5 mg/kg per hour intravenous infusion for 4 hours, starting 30 minutes before MCAO.
-
Post-MCAO Treatment Group: A 5-mg/kg bolus of this compound is administered 30 minutes after MCAO, followed by a 5 mg/kg per hour intravenous infusion for 4 hours.
-
Control Group: The vehicle is administered for 5 hours, starting 30 minutes before MCAO.
-
3. Electrophysiological Monitoring of Spreading Depressions
-
Electrode Placement: Two burr holes are drilled over the right parietal cortex. Silver/silver chloride electrodes are placed in each burr hole.
-
Recording: Cortical DC potentials and electrocorticogram (ECoG) are continuously recorded for 4.5 hours after MCAO to monitor for the occurrence of spreading depressions.
4. Measurement of Infarct Volume
-
Time Point: 24 hours after MCAO.
-
Procedure:
-
Animals are euthanized, and the brains are rapidly removed.
-
The brains are sectioned into 2-mm thick coronal slices.
-
The slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
The slices are then fixed in 10% formalin.
-
The infarct area on each slice is measured using a computerized image analysis system.
-
The total infarct volume is calculated by integrating the infarct areas of all slices. A correction for edema is applied.
-
Visualizations
References
- 1. Animal models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P188 Therapy in In Vitro Models of Traumatic Brain Injury [mdpi.com]
- 3. Neuropharmacology in traumatic brain injury: from preclinical to clinical neuroprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traumatic Brain Injury: Novel Experimental Approaches and Treatment Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD-9379 in Combination with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist binding site. This mechanism confers neuroprotective properties by mitigating the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in ischemic stroke. Preclinical studies have demonstrated the efficacy of this compound in reducing infarct volume and improving neurological outcomes in animal models of focal cerebral ischemia. While clinical data on this compound remains limited, its targeted mechanism of action presents a compelling case for its investigation, both as a monotherapy and as a component of combination therapeutic strategies aimed at enhancing neuroprotection.
This document provides detailed application notes and protocols for the preclinical evaluation of this compound, with a focus on its potential use in combination with other neuroprotective agents. Due to the limited availability of public data on this compound in combination therapies, this document presents data for this compound as a monotherapy and includes a representative example of a combination therapy study with other neuroprotective agents to guide future research.
Data Presentation
Table 1: Neuroprotective Effect of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose and Administration Route | n | Infarct Volume (mm³) (mean ± SD) | Reduction in Infarct Volume (%) |
| Vehicle Control | Saline, IV | 6 | 226 ± 40 | - |
| This compound (Pre-MCAO) | 10 mg/kg IV bolus + 5 mg/kg/h infusion | 6 | 90 ± 72 | 60.2% |
| This compound (Post-MCAO) | 10 mg/kg IV bolus + 5 mg/kg/h infusion | 6 | 105 ± 46 | 53.5% |
Data summarized from a study investigating the effect of this compound on infarct volume in a rat model of permanent MCAO.[1]
Table 2: Representative Example of a Combination Neuroprotective Therapy in a Rabbit Model of MCAO
Please note: This table is provided as a representative example of how data from a combination therapy study could be presented. The agents used are Nerve Growth Factor (NGF) and Vascular Endothelial Growth Factor (VEGF), not this compound.
| Treatment Group | Time of Administration Post-MCAO | n | Infarct Volume (% of hemisphere) (mean ± SD) |
| Saline Control | - | 10 | 25.8 ± 3.5 |
| NGF + VEGF | 5 hours | 10 | 12.5 ± 2.8 |
| NGF + VEGF | 8 hours | 10 | 16.2 ± 3.1 |
*p<0.01 compared to saline-treated controls.[2]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model for preclinical stroke research.[3][4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Microsurgical instruments
-
4-0 silk suture
-
Silicone-coated 4-0 monofilament nylon suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Make a small incision in the CCA.
-
Gently insert the silicone-coated monofilament suture through the CCA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
For transient MCAO (tMCAO), leave the suture in place for a defined period (e.g., 90 minutes) before withdrawing it to allow reperfusion. For permanent MCAO (pMCAO), the suture is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
-
Administer this compound and/or other neuroprotective agents according to the experimental design (e.g., intraperitoneal or intravenous injection at specific time points before, during, or after MCAO).
Assessment of Neuroprotection
a) Infarct Volume Measurement using TTC Staining
This method is used to quantify the extent of ischemic brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
10% formalin solution
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain briefly at -20°C for easier slicing.
-
Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: Corrected Infarct Volume = [Volume of the contralateral (unlesioned) hemisphere] – [Volume of the non-infarcted tissue in the ipsilateral (lesioned) hemisphere].
b) Neurological Deficit Scoring
This assessment provides a functional measure of the neurological impairment caused by the stroke.
The Garcia Score (Modified 18-point scale):
This is a composite scoring system evaluating multiple aspects of neurological function.
-
Spontaneous Activity (0-3):
-
0: Moves spontaneously, explores.
-
1: Moves only when stimulated.
-
2: Moves with difficulty.
-
3: Does not move.
-
-
Symmetry in Movement of Four Limbs (0-3):
-
0: All four limbs move symmetrically.
-
1: Asymmetry in limb movement.
-
2: Circling behavior.
-
3: Falls to one side.
-
-
Forepaw Outstretching (0-3):
-
0: Both forelimbs extend fully.
-
1: One forelimb shows reduced extension.
-
2: One forelimb is retracted.
-
3: No forelimb extension.
-
-
Climbing (1-3):
-
1: Climbs easily.
-
2: Climbs with difficulty.
-
3: Unable to climb.
-
-
Body Proprioception (1-3):
-
1: Reacts to gentle push from either side.
-
2: Reacts slowly to push.
-
3: Does not react to push.
-
-
Response to Vibrissae Touch (1-3):
-
1: Responds briskly to vibrissae stimulation.
-
2: Responds slowly.
-
3: Does not respond.
-
A lower total score indicates a more severe neurological deficit.
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing excitotoxicity.
Caption: General experimental workflow for preclinical evaluation of neuroprotective agents.
References
- 1. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Combination Therapy with Neuroprotective and Vasoprotective Agentson Cerebral Ischemia | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ZD-9379 Brain Penetration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist binding site.[1][2][3] Its neuroprotective properties have been demonstrated in preclinical models of ischemic stroke, making it a compound of interest for the treatment of various neurological disorders.[1][3] A critical factor in the development of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve efficacious concentrations in the brain.
These application notes provide detailed protocols for quantifying the brain penetration of this compound in mice. The methodologies described herein encompass in vivo pharmacokinetic studies, in situ brain perfusion techniques, and bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided data, based on structurally related compounds, and protocols are intended to serve as a comprehensive guide for researchers investigating the central nervous system (CNS) disposition of this compound and similar molecules.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is crucial for predicting its brain penetration potential.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ClN₃O₄ | |
| Molecular Weight | 383.79 g/mol | |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. NaOH. | Tocris Bioscience |
| pKa (predicted) | Acidic pKa likely due to the dione structure, influencing solubility and binding at physiological pH. | N/A |
| LogP (predicted) | Moderate to high lipophilicity is expected based on the chemical structure, a key factor for passive diffusion across the BBB. | N/A |
Quantitative Data: Brain Penetration of Glycine Site NMDA Antagonists
| Compound ID | In Vitro Affinity (pIC₅₀) | LogP | Plasma Protein Binding (%) | Brain/Blood Ratio |
| Compound A | 7.2 | 1.8 | 85 | 0.6 |
| Compound B | 8.1 | 3.5 | 98 | 0.2 |
| Compound C | 6.5 | 0.5 | 50 | 1.1 |
Data presented is representative for a series of 4-hydroxyquinolone glycine/NMDA antagonists and is intended for illustrative purposes.
Signaling Pathway
Caption: NMDA Receptor Signaling and this compound Mechanism of Action.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the determination of this compound concentrations in plasma and brain tissue over time following systemic administration.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 20% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and dosing
-
Blood collection tubes (e.g., EDTA-coated)
-
Brain homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least 3 days prior to the experiment.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to mice via the desired route (e.g., intravenous tail vein injection or oral gavage) at a specified dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-dose, anesthetize a cohort of mice (n=3-4 per time point).
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately perfuse the mice transcardially with cold saline to remove blood from the brain.
-
Dissect the brain and rinse with cold PBS. Blot dry and record the weight.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Brain Homogenate: Add a known volume of homogenization buffer to the brain tissue (e.g., 4 volumes of buffer to 1 volume of tissue) and homogenize until uniform.
-
In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of this compound transport across the BBB, independent of peripheral pharmacokinetics.
Materials:
-
Anesthetized mice
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
This compound
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and expose the common carotid arteries.
-
Ligate the external carotid arteries and place loose ligatures around the common carotid arteries.
-
-
Perfusion:
-
Cannulate the common carotid arteries with fine tubing connected to the peristaltic pump.
-
Begin perfusion with the buffer at a constant flow rate (e.g., 2.5 mL/min).
-
Sever the jugular veins to allow for drainage.
-
After a brief pre-perfusion with buffer alone, switch to the perfusion buffer containing a known concentration of this compound.
-
Perfuse for a short, defined period (e.g., 30, 60, 120 seconds).
-
-
Sample Collection and Processing:
-
Stop the perfusion and decapitate the mouse.
-
Dissect the brain, weigh it, and homogenize as described in the pharmacokinetic study protocol.
-
LC-MS/MS Quantification of this compound
This method provides sensitive and specific quantification of this compound in plasma and brain homogenate.
Caption: Workflow for LC-MS/MS Analysis of this compound.
Instrumentation and Parameters (Representative):
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 384.8).
-
Product Ion (Q3): To be determined by direct infusion and fragmentation of a this compound standard.
-
-
Internal Standard: A structurally similar compound, preferably a stable isotope-labeled version of this compound.
Sample Preparation for LC-MS/MS:
-
To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
For pharmacokinetic analysis, calculate parameters such as Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio (Kp = Cbrain / Cplasma).
-
For in situ brain perfusion, calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Conclusion
The protocols described in these application notes provide a robust framework for the comprehensive evaluation of this compound brain penetration in mice. By combining in vivo pharmacokinetic studies with in situ brain perfusion and sensitive LC-MS/MS quantification, researchers can obtain critical data to inform the development of this compound and other novel CNS drug candidates. The provided diagrams and representative data tables serve to guide experimental design and data interpretation. Careful adherence to these methodologies will enable a thorough understanding of the disposition of this compound within the central nervous system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ZD-9379 Dosage for Maximal Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ZD-9379 to achieve maximal neuroprotective effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It specifically acts at the glycine co-agonist binding site on the NMDA receptor complex.[1][2] For the NMDA receptor to be activated, both the primary agonist (glutamate) and a co-agonist (glycine or D-serine) must bind to their respective sites. By blocking the glycine binding site, this compound prevents the ion channel from opening, thereby inhibiting the influx of calcium and other ions that can lead to excitotoxicity and neuronal cell death under pathological conditions.[1]
Q2: What is the evidence for the neuroprotective effect of this compound?
A2: Preclinical studies have demonstrated the neuroprotective potential of this compound. In a rat model of permanent middle cerebral artery occlusion (MCAO), a model for ischemic stroke, administration of this compound significantly reduced the infarct volume and the number of cortical spreading depressions, which are waves of depolarization implicated in the progression of ischemic brain injury.
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: Based on studies with other glycine site antagonists, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro experiments in neuronal cultures. To determine the optimal concentration for neuroprotection and to assess potential cytotoxicity, it is crucial to perform a dose-response analysis.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is soluble in DMSO up to 50 mM and in 1eq. NaOH up to 20 mM. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity. The stability of quinoline derivatives like this compound in cell culture media can be influenced by factors such as pH, light, and the presence of other components. It is recommended to prepare fresh working solutions from the stock for each experiment.
Q5: How do I determine the optimal neuroprotective dose of this compound while avoiding cytotoxicity?
A5: A systematic dose-response study is essential. This involves two key experiments conducted in parallel: a neuroprotection assay and a cytotoxicity assay.
-
Neuroprotection Assay: In this assay, you will expose your neuronal cultures to a neurotoxic stimulus (e.g., glutamate, NMDA, or oxygen-glucose deprivation) in the presence of a range of this compound concentrations. The goal is to identify the concentration of this compound that provides the maximal protection against the neurotoxic insult.
-
Cytotoxicity Assay: In this assay, you will treat healthy neuronal cultures (without a neurotoxic stimulus) with the same range of this compound concentrations. This will help you identify the concentration at which this compound itself becomes toxic to the cells.
The optimal dose will be the one that provides the highest neuroprotective effect with minimal to no intrinsic cytotoxicity.
Data Presentation
In Vivo Neuroprotective Efficacy of this compound
The following table summarizes the quantitative data from a study investigating the neuroprotective effect of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).
| Treatment Group | Dosage | Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Pre-MCAO Treatment | 5 mg/kg bolus + 5 mg/kg/hr infusion | 90 ± 72 | 8.2 ± 5.8 |
| Post-MCAO Treatment | 5 mg/kg bolus + 5 mg/kg/hr infusion | 105 ± 46 | 8.1 ± 2.5 |
| Control (Vehicle) | Vehicle infusion | 226 ± 40 | 16.0 ± 5.1 |
Data from Tatlisumak et al., Stroke, 1998.
Representative In Vitro Dose-Response Data for a Neuroprotective Compound
Disclaimer: The following data is illustrative and intended to serve as a template for a dose-response experiment. Actual results for this compound may vary and should be determined experimentally.
| This compound Conc. (µM) | Neuronal Viability (%) (with neurotoxin) | Neuronal Viability (%) (without neurotoxin) |
| 0 (Vehicle) | 50 | 100 |
| 0.01 | 65 | 100 |
| 0.1 | 85 | 100 |
| 1 | 95 | 98 |
| 10 | 70 | 80 |
| 100 | 55 | 40 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol is designed to assess the ability of this compound to protect primary neurons from excitotoxicity induced by glutamate.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
96-well cell culture plates, poly-D-lysine coated
-
Neurobasal medium with B-27 supplement
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate solution (e.g., 10 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Plate primary neurons in 96-well plates at an appropriate density and culture for at least 7 days to allow for maturation.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined in a pilot experiment). For a negative control (no neurotoxin), add vehicle.
-
Incubation: Incubate the plate for the desired duration of excitotoxic insult (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, no neurotoxin) cells.
Protocol 2: Cytotoxicity Assay using LDH Release
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary neuronal cell culture in 96-well plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Plate and culture primary neurons as described in Protocol 1. Treat the cells with a range of this compound concentrations. Include a vehicle control (no this compound) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate for the same duration as the neuroprotection assay (e.g., 24 hours).
-
LDH Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the instructions of the LDH assay kit to measure LDH activity in the supernatant.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven drug distribution, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| This compound shows no neuroprotective effect | Concentration is too low, incubation time is too short/long, neurotoxic insult is too severe. | Perform a wider dose-response curve. Optimize the pre-incubation time with this compound. Titrate the concentration of the neurotoxin to achieve ~50% cell death in control wells. |
| This compound appears to be toxic at all concentrations | Compound precipitation, incorrect stock concentration, solvent toxicity. | Visually inspect the media for any signs of precipitation. Prepare fresh dilutions. Ensure the final DMSO concentration is non-toxic to your cells. |
| MTT assay results are inconsistent | Interference of this compound with MTT reduction, changes in cellular metabolism not related to viability. | Run a cell-free control to check for direct reduction of MTT by this compound. Validate results with an alternative viability assay like the LDH assay. |
| LDH assay shows high background | Serum in the culture medium contains LDH, contamination. | Use serum-free medium for the assay period if possible. Ensure aseptic techniques to prevent microbial contamination. |
Mandatory Visualizations
Caption: NMDA Receptor Signaling and this compound Mechanism of Action.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Potential off-target effects of ZD-9379
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of ZD-9379 in experimental settings.
Introduction to this compound
This compound is recognized as a potent and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist binding site.[1][2][3][4] Its primary mechanism of action involves preventing the activation of the NMDA receptor by blocking the binding of glycine, which is a necessary co-agonist for receptor function.[1] This activity confers neuroprotective properties, and this compound has been shown to reduce infarct size and the frequency of spreading depressions in animal models of ischemic stroke.
It is important to note that while one commercial supplier has erroneously listed this compound as a synthetic glucocorticoid, the overwhelming consensus in the scientific literature identifies it as a selective antagonist of the glycine site on the NMDA receptor complex.
Potential Off-Target Effects of this compound
A comprehensive review of publicly available literature reveals a lack of specific data on the off-target effects of this compound. Studies detailing a broad selectivity profile, such as a kinase panel screen or binding assays against a wide range of receptors and enzymes, have not been published.
However, the chemical structure of this compound, a pyridazino[4,5-b]quinoline-dione, belongs to the broader class of quinoline derivatives. Compounds containing a quinoline scaffold have been reported to exhibit a wide range of biological activities, and depending on their specific structure, may interact with various molecular targets.
General Considerations for Quinoline-Based Compounds:
-
Diverse Biological Activities: Quinoline and quinolone derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
-
Multi-Target Potential: The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for the development of multi-target agents, particularly in the context of neurodegenerative diseases and cancer.
Given the absence of specific off-target data for this compound, researchers should interpret their experimental results with consideration for potential, uncharacterized off-target activities. Rigorous experimental design, including the use of appropriate controls, is essential.
Data Summary: this compound
Since no quantitative data on the off-target effects of this compound is available, this table summarizes its primary pharmacological activity.
| Target | Action | Compound | Notes |
| NMDA Receptor (Glycine Site) | Antagonist | This compound | Brain-penetrant with demonstrated neuroprotective effects in preclinical models of ischemia. |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.
Caption: Simplified signaling pathway of the NMDA receptor.
General Experimental Workflow for Assessing Neuroprotection
The diagram below outlines a typical workflow for evaluating the neuroprotective effects of a compound like this compound in an in vivo model of ischemia.
Caption: Workflow for in vivo neuroprotection studies.
Troubleshooting Guides and FAQs
In Vitro Experiments
Q1: I am not observing the expected antagonist effect of this compound in my primary neuronal cultures. What could be the issue?
A1:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final working concentrations. High concentrations of DMSO can be toxic to cells, so keep the final solvent concentration consistent across all conditions and as low as possible.
-
Glycine Concentration in Media: Standard cell culture media often contain glycine. The presence of high concentrations of this co-agonist can compete with this compound at the NMDA receptor's glycine binding site, potentially masking its antagonist effects. Consider using a custom-formulated medium with a known, lower concentration of glycine for your experiments.
-
NMDA Receptor Subunit Expression: The subunit composition of NMDA receptors can vary depending on the neuronal cell type and developmental stage. This can influence the affinity and efficacy of glycine site antagonists. Characterize the expression of GluN1 and various GluN2 subunits (A-D) in your culture system.
-
Compound Stability: Ensure the compound has not degraded during storage. Store this compound according to the manufacturer's instructions, typically at +4°C and protected from light.
Q2: I am observing unexpected cytotoxicity in my cell cultures after applying this compound. Is this an off-target effect?
A2:
-
Excitotoxicity vs. Compound Toxicity: It's crucial to differentiate between direct compound toxicity and effects related to the blockade of essential NMDA receptor signaling. NMDA receptors play a role in neuronal survival signaling under certain physiological conditions. Complete and prolonged blockade might interfere with these pathways.
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for NMDA receptor antagonism without inducing general cytotoxicity. Include a positive control for toxicity.
-
Purity of the Compound: Verify the purity of your this compound stock. Impurities from synthesis could be responsible for cytotoxic effects.
-
Control Experiments: Use other NMDA receptor antagonists with different mechanisms of action (e.g., a channel blocker like MK-801 or a competitive antagonist) to see if the observed cytotoxicity is specific to this compound or a general consequence of NMDA receptor blockade in your system.
In Vivo Experiments
Q3: The neuroprotective effect of this compound in my stroke model is not as robust as reported in the literature. What factors should I consider?
A3:
-
Timing of Administration: The therapeutic window for NMDA receptor antagonists in acute ischemic injury is often narrow. The timing of this compound administration relative to the ischemic insult is critical. Ensure your experimental protocol aligns with established, effective treatment paradigms.
-
Pharmacokinetics and Brain Penetration: While this compound is reported to be brain-penetrant, factors such as the route of administration, dose, and animal species can influence its concentration in the CNS. You may need to perform pharmacokinetic studies to confirm adequate brain exposure in your model.
-
Animal Model Variability: The severity of the ischemic insult can vary between animals. Ensure your surgical procedures are consistent and that you monitor physiological parameters (e.g., cerebral blood flow) to confirm successful and comparable ischemia induction across all subjects.
-
Anesthesia: Some anesthetics can interact with NMDA receptors. The choice of anesthetic can influence the outcome of neuroprotection studies. Be consistent with your anesthetic regimen and be aware of its potential confounding effects.
Q4: Are there any known liabilities or challenges associated with glycine site NMDA receptor antagonists as a class?
A4:
-
Clinical Translation Challenges: Historically, many NMDA receptor antagonists have failed in clinical trials for stroke despite promising preclinical data. Reasons for this are multifactorial but can include an unfavorable side-effect profile at therapeutically relevant doses and a narrow therapeutic window.
-
Physiological Role of NMDA Receptors: As NMDA receptors are crucial for normal synaptic plasticity, learning, and memory, their blockade can potentially interfere with these essential CNS functions.
-
Solubility and Metabolism: Some quinoline-based glycine site antagonists have faced development challenges due to poor solubility and metabolic instability, which can affect their pharmacokinetic properties and lead to adverse effects.
Experimental Protocols
As specific protocols for assessing off-target effects of this compound are not available, this section provides a generalized protocol for an in vitro neuroprotection assay, a common application for this compound.
In Vitro Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection
-
Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates. Culture for 10-14 days in vitro to allow for mature synapse and receptor expression.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a glucose-free DMEM/Neurobasal medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
OGD Induction:
-
Wash the neuronal cultures twice with glucose-free medium.
-
Replace the medium with the glucose-free medium containing this compound or vehicle control.
-
Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 95% N2 / 5% CO2) for a predetermined duration (e.g., 60-90 minutes) at 37°C.
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original, pre-conditioned culture medium (containing glucose, serum, and growth factors).
-
Return the plates to a normoxic incubator (95% air / 5% CO2) for 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify cell death using methods such as LDH assay (measuring lactate dehydrogenase release into the medium) or by using fluorescent viability stains (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells).
-
Analyze the results by comparing the level of cell death in this compound-treated wells to vehicle-treated wells under both normoxic and OGD conditions.
-
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
ZD-9379 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ZD-9379 in solution for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts specifically at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] By blocking the glycine site, this compound prevents the receptor from being activated by the binding of the primary agonist, glutamate. This inhibition of NMDA receptor activity underlies its neuroprotective effects.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM and in 1 M sodium hydroxide (NaOH) up to 20 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months, aliquoted to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in solution for long-term experiments?
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in solution. General studies on compound stability in DMSO suggest that many compounds remain stable for extended periods when stored properly at low temperatures and protected from moisture. However, the specific stability of this compound will depend on various factors including the solvent, concentration, storage temperature, and exposure to light.
For critical long-term experiments, it is highly recommended to perform in-house stability assessments. This can be achieved by preparing a fresh stock solution, storing it under the intended experimental conditions, and periodically testing its potency or integrity using analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and use of this compound solutions in long-term experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Increase the final solvent concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects (typically <0.5%), a slight increase may be necessary to maintain solubility.
-
Warm the solution: Gently warming the aqueous medium to 37°C before and during the addition of the DMSO stock can aid in dissolution.
-
Vortex or sonicate: After dilution, vortexing or brief sonication of the solution can help to redissolve any precipitate.
-
Prepare fresh dilutions: For critical experiments, prepare fresh dilutions from the frozen stock solution immediately before use.
-
Issue 2: Loss of this compound activity over the course of a long-term experiment.
-
Cause: This could be due to degradation of the compound in the experimental solution, adsorption to plasticware, or instability under specific experimental conditions (e.g., presence of certain media components, exposure to light).
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before starting a long-term experiment, confirm the concentration and purity of your this compound stock solution using an appropriate analytical method like HPLC.
-
Conduct a Pilot Stability Study: Prepare the final experimental solution containing this compound and incubate it under the exact experimental conditions (temperature, light, etc.) for the intended duration. Periodically sample the solution and analyze for this compound concentration.
-
Minimize Exposure to Light: Store stock solutions and experimental plates protected from light, as some quinolinedione derivatives can be light-sensitive.
-
Consider Adsorption: If using plasticware, be aware that hydrophobic compounds can adsorb to the surfaces. Using low-adhesion plastics or including a small percentage of a carrier protein like bovine serum albumin (BSA) in the medium (if compatible with the assay) can mitigate this.
-
pH of the Medium: Ensure the pH of your experimental medium remains stable throughout the experiment, as pH changes can affect the stability of some compounds.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Cause: This can stem from variability in the preparation of this compound solutions, degradation of the compound, or off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict, documented protocol for preparing all this compound solutions to ensure consistency between experiments.
-
Perform Dose-Response Curves: In every new experimental setup, perform a full dose-response curve to determine the optimal concentration range and to identify any potential for off-target effects at higher concentrations.
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated samples) to account for any solvent effects.
-
Check for Contamination: Ensure that stock solutions and media are not contaminated, as this can lead to unreliable results.
-
Data Presentation
| Parameter | Recommendation / Information |
| Solvents | DMSO (up to 50 mM), 1 M NaOH (up to 20 mM) |
| Storage (Solid) | +4°C, protected from moisture |
| Storage (Stock in DMSO) | -20°C in aliquots for up to 3 months |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots |
| Stability in Aqueous Media | Low; prepare fresh dilutions for each experiment |
| Light Sensitivity | Potential for photolysis; protect solutions from light |
| pH Stability | Stable in neutral and alkaline conditions at room temperature |
| Degradation Products | Not well characterized in the public domain |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C.
Protocol 2: Stability Assessment by HPLC (General Guideline)
This protocol provides a general framework. The specific mobile phase, column, and detection wavelength should be optimized for this compound.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to the final experimental concentration in the relevant aqueous buffer or cell culture medium.
-
Prepare multiple identical samples for analysis at different time points (e.g., 0, 24, 48, 72 hours).
-
Store the samples under the intended long-term experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
-
HPLC Analysis:
-
At each time point, inject a sample onto a suitable C18 HPLC column.
-
Use a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) to elute the compound.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visualizations
Signaling Pathway of a Glycine Site NMDA Receptor Antagonist
The following diagram illustrates the mechanism of action of a glycine site NMDA receptor antagonist like this compound.
References
Technical Support Center: ZD-9379 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZD-9379 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It functions by specifically blocking the glycine binding site on the NMDA receptor.[1] For the NMDA receptor to become active, both the primary agonist (glutamate) and a co-agonist (glycine or D-serine) must bind to their respective sites. By antagonizing the glycine site, this compound prevents the receptor from being activated, thereby inhibiting downstream signaling cascades. This mechanism is the basis for its neuroprotective properties, particularly in models of ischemic stroke.[2][3]
Q2: What are the common challenges in preparing this compound for in vivo administration?
The primary challenge with this compound is its low aqueous solubility. Product datasheets indicate that it is soluble in dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH)[4]. Direct injection of highly concentrated DMSO solutions can cause local irritation and systemic toxicity. Therefore, careful formulation is required for safe and effective in vivo delivery, especially for intravenous administration.
Q3: How can I formulate this compound for intravenous injection in rats?
While specific, published formulation recipes for this compound are scarce, a common strategy for poorly soluble compounds intended for intravenous administration involves dissolving the compound in a minimal amount of a suitable organic solvent, such as DMSO, followed by dilution with a pharmaceutically acceptable vehicle.
-
Recommended Starting Point:
-
Prepare a concentrated stock solution of this compound in 100% DMSO. Solubility has been reported up to 50 mM in DMSO.
-
For administration, this stock solution should be diluted with a suitable aqueous vehicle, such as sterile saline (0.9% NaCl) or a buffered solution, to the final desired concentration.
-
It is crucial to ensure that the final concentration of DMSO in the injectate is kept to a minimum, ideally below 10%, to avoid vehicle-related toxicity. The final solution should be clear and free of precipitation. A pilot formulation study to check for precipitation upon dilution is highly recommended.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in the final formulation | - The aqueous solubility of this compound has been exceeded. - The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. - The pH of the final solution is not optimal for solubility. | - Increase the proportion of the organic co-solvent, while remaining within safe limits for the animal model. - Consider the use of solubilizing agents such as cyclodextrins. - Adjust the pH of the diluent. This compound is soluble in 1eq. NaOH, suggesting that a slightly basic pH may improve solubility. However, ensure the final pH is physiologically compatible. - Prepare the formulation immediately before use to minimize the time for potential precipitation. |
| Adverse events in animals post-injection (e.g., lethargy, seizures, agitation) | - The observed effects may be related to the pharmacological action of this compound as an NMDA receptor antagonist. - The adverse events could be due to the toxicity of the vehicle (e.g., high concentration of DMSO). - The infusion rate may be too rapid. | - Review the expected pharmacological effects of NMDA receptor antagonists. These can include behavioral changes. - Reduce the concentration of the organic co-solvent in the formulation. - Decrease the rate of intravenous infusion. - Include a vehicle-only control group to differentiate between compound- and vehicle-related effects. - Consider a dose-reduction study to determine the maximum tolerated dose. |
| Inconsistent or lack of efficacy in the animal model | - The formulation may not be stable, leading to inconsistent dosing of the active compound. - The dose of this compound may be insufficient. - The route of administration may not be optimal for achieving the desired exposure in the target tissue. - The timing of administration in relation to the disease induction may be suboptimal. | - Ensure the formulation is homogenous and free of precipitate before each injection. - Verify the dose calculations and consider a dose-escalation study. - For central nervous system targets, intravenous administration is generally preferred to bypass first-pass metabolism and ensure rapid distribution to the brain. This compound is reported to be brain penetrant. - In the context of ischemic stroke, the therapeutic window for neuroprotective agents is often narrow. The timing of this compound administration in relation to the ischemic event is critical. |
| Difficulty with intravenous tail vein injection in rats | - The tail veins may be constricted. - The needle gauge may be inappropriate. - Improper restraint of the animal. | - Warm the rat's tail using a heat lamp or warm water to induce vasodilation. - Use an appropriate needle size, typically 27-30 gauge for rat tail veins. - Ensure the animal is securely and comfortably restrained to minimize movement. - Ensure the bevel of the needle is facing up and insert at a shallow angle. |
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of a Glycine Site NMDA Antagonist (UK-240,455) in Rats
No specific pharmacokinetic data for this compound was identified. The following data for a structurally and mechanistically similar compound, UK-240,455, is provided as a representative profile for a glycine site NMDA antagonist in rats following intravenous administration.
| Parameter | Value | Unit |
| Half-life (t½) | 0.4 - 1.4 | hours |
| Clearance | 12 | mL/min/kg |
| Volume of Distribution (Vd) | 0.4 - 0.8 | L/kg |
| Plasma Protein Binding | 97 | % |
| CSF/Plasma Concentration Ratio | 4.3 | % |
Source: Adapted from a study on the pharmacokinetics of UK-240,455.
Table 2: Dose-Response Relationship of this compound on Infarct Volume in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose | Infarct Volume (mm³) (mean ± SD) | Reduction in Infarct Volume vs. Control |
| Pre-MCAO Treatment | 5 mg/kg bolus + 5 mg/kg/hr infusion | 90 ± 72 | ~60% |
| Post-MCAO Treatment | 5 mg/kg bolus + 5 mg/kg/hr infusion | 105 ± 46 | ~53% |
| Vehicle Control | N/A | 226 ± 40 | N/A |
Source: Adapted from Tatlisumak et al. (1998).
Experimental Protocols
Detailed Methodology for Intravenous Administration of this compound in a Rat Model of Ischemic Stroke
This protocol is based on the methodology described by Tatlisumak et al. (1998).
-
Animal Model: Male Sprague-Dawley rats (290-340 g).
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentrations for the bolus injection and the continuous infusion.
-
The final concentration of the organic solvent should be minimized and consistent across all treatment groups. A vehicle-only control group should receive the same formulation without the active compound.
-
-
Surgical Procedure (Permanent Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a permanent MCAO as per established laboratory protocols.
-
-
Drug Administration:
-
Pre-treatment Group: 30 minutes before MCAO, administer a 5 mg/kg bolus of this compound intravenously over 5 minutes, followed immediately by a continuous intravenous infusion of 5 mg/kg/hour for 4 hours.
-
Post-treatment Group: 30 minutes after MCAO, administer a 5 mg/kg bolus of this compound intravenously over 5 minutes, followed immediately by a continuous intravenous infusion of 5 mg/kg/hour for 4 hours.
-
Control Group: Administer the vehicle solution following the same timeline as the treatment groups.
-
-
Monitoring:
-
Monitor physiological parameters such as body temperature and respiratory rate throughout the procedure.
-
Observe the animals for any adverse reactions to the drug or vehicle.
-
-
Outcome Assessment:
-
24 hours after MCAO, euthanize the animals and harvest the brains.
-
Determine the infarct volume using a suitable staining method, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Visualizations
Caption: this compound blocks the glycine co-agonist site on the NMDA receptor.
Caption: Workflow for this compound administration in a rat stroke model.
Caption: Decision tree for troubleshooting poor efficacy of this compound.
References
- 1. Acute dose-dependent effects and self-guided titration of continuous N,N-dimethyltryptamine infusions in a double-blind placebo-controlled study in healthy participants | Semantic Scholar [semanticscholar.org]
- 2. Nonlinear oral pharmacokinetics of the alpha-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline in humans: use of preclinical data to rationalize clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize ZD-9379 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ZD-9379 in cell culture, with a focus on minimizing potential toxicity.
Troubleshooting Guide
Encountering unexpected toxicity in your cell culture experiments with this compound? This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Excessive Cell Death or Low Viability
Possible Causes:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.
-
Compound Instability: this compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the effects of this compound.
Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value for your cell line.
-
Start with a wide range of concentrations and narrow down to a non-toxic working concentration.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.5%, and preferably at or below 0.1%[1].
-
Always include a vehicle control (medium with the same final concentration of the solvent without this compound) in your experiments.
-
-
Ensure Compound Stability:
-
Cell Line Specific Considerations:
-
Review the literature for studies using this compound or similar NMDA receptor antagonists in your cell line of interest to find reported non-toxic concentrations.
-
If your cell line is particularly sensitive, consider using a lower starting concentration range for your experiments.
-
Problem 2: Inconsistent or Unreliable Results
Possible Causes:
-
Compound Precipitation: this compound may be precipitating out of solution in the cell culture medium.
-
Inaccurate Pipetting or Dilution: Errors in preparing working solutions can lead to variability.
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes.
Solutions:
-
Verify Solubility:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
If precipitation is observed, try preparing a fresh, more dilute stock solution or using a different solvent if compatible. This compound is reported to be soluble up to 50 mM in DMSO and to 20 mM in 1eq. NaOH[4].
-
-
Standardize Protocols:
-
Use calibrated pipettes and follow a consistent dilution scheme.
-
Ensure even mixing of this compound in the culture medium before adding to the cells.
-
-
Maintain Consistent Cell Culture Practices:
-
Use cells within a consistent passage number range for all experiments.
-
Seed cells at a consistent density to ensure uniform cell health and drug response.
-
Use the same batch of cell culture medium and supplements for a set of experiments.
-
Problem 3: Suspected Off-Target Effects
Possible Causes:
-
High Concentration: Off-target effects are more likely to occur at higher concentrations of a compound.
-
Compound Specificity: While this compound is reported to be a glycine site antagonist of the NMDA receptor, it may have other, uncharacterized targets, especially at high concentrations.
Solutions:
-
Use the Lowest Effective Concentration:
-
Based on your dose-response experiments, use the lowest concentration of this compound that elicits the desired biological effect.
-
-
Include Appropriate Controls:
-
Use a structurally related but inactive compound as a negative control, if available.
-
Consider using another NMDA receptor antagonist with a different mechanism of action to see if the observed effect is consistent with the intended target.
-
-
Rescue Experiments:
-
If possible, try to rescue the phenotype by adding an agonist for the target receptor (in this case, glycine for the NMDA receptor) to see if it can compete with this compound and reverse the effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: There is conflicting information from different suppliers. The majority of scientific literature and suppliers describe this compound as a selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. By blocking this site, it prevents the activation of the NMDA receptor, which requires the binding of both glutamate and a co-agonist like glycine. However, at least one supplier has categorized it as a synthetic glucocorticoid. Based on its chemical structure, a pyridazino[4,5-b]quinoline-dione, it is more consistent with known classes of NMDA receptor antagonists than with the steroidal structure of glucocorticoids. Researchers should be aware of this discrepancy and interpret their results accordingly.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A specific, universally recommended starting concentration for this compound in all cell culture models is not available in the literature. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. We recommend performing a dose-response curve (e.g., from 0.01 µM to 100 µM) to determine the cytotoxic and effective concentration ranges.
Q3: How should I prepare and store this compound?
A3: this compound is reported to be soluble in DMSO (up to 50 mM) and 1eq. NaOH (up to 20 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C or -80°C and protect it from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the potential signs of this compound toxicity in my cell culture?
A4: Signs of toxicity can include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Induction of apoptosis or necrosis.
-
Alterations in metabolic activity.
Q5: What are some common assays to measure this compound toxicity?
A5: A variety of in vitro assays can be used to assess cytotoxicity. The choice of assay depends on the specific endpoint you want to measure.
| Assay Type | Principle | Examples |
| Metabolic Activity | Measures the metabolic activity of viable cells, which is often proportional to the number of live cells. | MTT, MTS, WST-1, resazurin (alamarBlue) assays. |
| Membrane Integrity | Detects the release of intracellular components from cells with compromised membranes. | Lactate dehydrogenase (LDH) release assay, trypan blue exclusion assay. |
| Apoptosis | Measures markers of programmed cell death. | Annexin V/Propidium Iodide (PI) staining, caspase activity assays, TUNEL assay. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound-induced cell toxicity.
References
Technical Support Center: Enhancing the Bioavailability of ZD-9379
This technical support center is designed for researchers, scientists, and drug development professionals who are working with ZD-9379 and encountering challenges related to its bioavailability. The information is presented in a question-and-answer format to provide direct and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist site.[1][2][3][4] It has shown neuroprotective properties in preclinical studies, making it a compound of interest for conditions like ischemic stroke.[2] However, this compound is a poorly water-soluble compound. This low aqueous solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and can result in poor and variable oral bioavailability.
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
For a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a key challenge, several formulation strategies can be employed. The main approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug into an amorphous state by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example of this approach.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiments with this compound?
The selection of an appropriate strategy depends on the specific physicochemical properties of this compound and the goals of your study. A logical approach to this selection is outlined in the workflow diagram below.
References
Technical Support Center: ZD-9379 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with ZD-9379.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically acts by blocking the glycine co-agonist binding site on the NMDA receptor.[1] For the receptor's ion channel to open, both the primary agonist (glutamate) and a co-agonist (glycine or D-serine) must be bound. By antagonizing the glycine site, this compound prevents receptor activation, thereby inhibiting ion flow (primarily Ca2+) into the neuron. This mechanism is the basis for its neuroprotective properties.[1]
Q2: What are the recommended storage and solubility conditions for this compound?
Proper storage and handling are critical to ensure the stability and activity of this compound.
-
Storage: this compound should be stored at +4°C.
-
Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM and in 1 equivalent of sodium hydroxide (NaOH) up to 20 mM.[2] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in the aqueous culture medium. For in vivo studies, the vehicle used should be carefully selected and reported.
Q3: I am observing significant variability in my in vivo neuroprotection studies with this compound. What are the potential causes?
Variability in in vivo studies with NMDA receptor antagonists like this compound can arise from several factors:
-
Animal Model and Surgical Procedure: The specific animal strain, age, and weight can influence drug metabolism and response. Variability in the surgical procedure, such as the induction of ischemia, can lead to inconsistent infarct volumes and neurological deficits.
-
Drug Administration: The route of administration (e.g., intravenous bolus followed by infusion), the timing of administration relative to the ischemic event, and the vehicle used can all impact the bioavailability and efficacy of this compound.
-
NMDA Receptor Subunit Composition: The expression of different NMDA receptor subunits (e.g., GluN2A, GluN2B) can vary between brain regions and change with development or pathological state. This can alter the sensitivity to glycine site antagonists.
-
Off-Target Effects: While this compound is selective for the glycine site of the NMDA receptor, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out and could contribute to variability.
Q4: My in vitro experiments are showing inconsistent results. What should I check?
For in vitro studies, consider the following potential sources of variability:
-
Cell Line: Not all cell lines endogenously express functional NMDA receptors. It is crucial to use a cell line known to express the appropriate subunits (e.g., stably transfected HEK293 cells, primary neuronal cultures, or certain neuroblastoma lines like SH-SY5Y after differentiation).[3]
-
Culture Conditions: Factors such as cell density, passage number, and the concentration of glycine and glutamate in the culture medium can all affect the response to this compound.
-
Drug Preparation and Application: Ensure that the this compound stock solution is properly prepared and that the final concentration in the culture medium is accurate. The duration of drug exposure is also a critical parameter.
-
Assay Method: The choice of assay to measure neuroprotection (e.g., LDH release, MTT assay, or specific markers of apoptosis) can influence the results. Ensure the chosen assay is appropriate for the experimental question and is performed consistently.
Troubleshooting Guides
In Vivo Experimental Variability
| Issue | Potential Cause | Recommended Action |
| High variability in infarct volume between animals in the same treatment group. | Inconsistent surgical procedure (e.g., middle cerebral artery occlusion). | Standardize the surgical protocol, ensure consistent anesthesia, and monitor physiological parameters (e.g., temperature, blood pressure) during the procedure. |
| Animal-to-animal variation in drug metabolism or response. | Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age, weight, and genetic background. | |
| Lack of a clear dose-response relationship. | Inappropriate dose range or suboptimal route of administration. | Conduct a pilot study with a wider range of doses to establish an effective dose range. Ensure the chosen vehicle and administration route provide adequate bioavailability. |
| Saturation of the therapeutic effect at the doses tested. | Test lower concentrations to delineate the dose-response curve. | |
| Unexpected adverse effects or mortality. | Off-target effects at high concentrations. | Reduce the dose of this compound. Carefully observe and record all behavioral and physiological changes in the animals. |
| Interaction with anesthesia or other medications. | Review the literature for potential drug-drug interactions. |
In Vitro Experimental Variability
| Issue | Potential Cause | Recommended Action |
| This compound does not show a protective effect against NMDA-induced excitotoxicity. | Cell line does not express functional NMDA receptors. | Confirm the expression of NMDA receptor subunits (e.g., GluN1 and relevant GluN2 subunits) in your cell line using techniques like Western blot or qPCR. Consider using primary neuronal cultures or a stably transfected cell line. |
| Insufficient concentration of glycine or glutamate in the culture medium. | Ensure that the culture medium contains appropriate concentrations of both glutamate and a co-agonist (glycine or D-serine) to induce excitotoxicity in the control group. | |
| High background cell death in control wells. | Poor cell health or suboptimal culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize cell seeding density and media conditions. |
| Contamination of cell cultures. | Regularly check for and test for microbial contamination. | |
| Precipitation of this compound in the culture medium. | Poor solubility at the final concentration. | Ensure the final concentration of DMSO (from the stock solution) in the culture medium is low (typically <0.1%) and non-toxic to the cells. Prepare fresh dilutions for each experiment. |
Data Presentation
Summary of In Vivo Efficacy of this compound in a Rat Model of Focal Ischemia
The following table summarizes data from a study investigating the neuroprotective effects of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).
| Treatment Group | N | Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Pre-MCAO Treatment | 5 | 90 ± 72 | 8.2 ± 5.8 |
| Post-MCAO Treatment | 7 | 105 ± 46 | 8.1 ± 2.5 |
| Vehicle Control | 6 | 226 ± 40 | 16.0 ± 5.1 |
Data adapted from a study where this compound was administered as a 5-mg/kg bolus followed by a 5 mg/kg per hour infusion for 4 hours.
Experimental Protocols
In Vivo Neuroprotection Study in a Rat Model of Focal Ischemia
This protocol is a summary of a method used to evaluate the neuroprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley rats (290-340 g) are subjected to permanent middle cerebral artery occlusion (MCAO) to induce focal ischemia.
-
Drug Preparation and Administration:
-
This compound is prepared in a suitable vehicle.
-
Pre-treatment group: A 5-mg/kg bolus of this compound is administered intravenously over 5 minutes, 30 minutes before MCAO, followed by a 5 mg/kg per hour infusion for 4 hours.
-
Post-treatment group: A 5-mg/kg bolus of this compound is administered 30 minutes after MCAO, followed by a 5 mg/kg per hour infusion for 4 hours.
-
Control group: The vehicle is administered following the same time course as the pre-treatment group.
-
-
Monitoring: Cortical spreading depressions are monitored electrophysiologically for 4.5 hours post-MCAO.
-
Outcome Measures: Infarct volume is measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
In Vitro Neuroprotection Assay
This is a general protocol for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in neuronal cell culture.
-
Cell Culture:
-
Plate primary cortical neurons or a suitable cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Allow cells to adhere and differentiate as required.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to various working concentrations in the culture medium.
-
Pre-incubate the cells with this compound for a specified period (e.g., 1-2 hours).
-
-
Induction of Excitotoxicity:
-
Expose the cells to a toxic concentration of NMDA (e.g., 100-500 µM) in the presence of a co-agonist like glycine (e.g., 10 µM).
-
-
Assessment of Cell Viability:
-
After a defined incubation period (e.g., 24 hours), assess cell viability using a standard assay such as:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by this compound at different concentrations and determine the IC50 value.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
References
ZD-9379 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of ZD-9379 in in vivo studies. The following information is designed to address specific issues related to vehicle selection, formulation, and administration to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist binding site.[1] By blocking this site, this compound prevents the activation of the NMDA receptor by glutamate, thereby inhibiting downstream signaling cascades. This mechanism underlies its neuroprotective properties observed in preclinical models of ischemic stroke.[1][2]
Q2: What are the known solubility properties of this compound?
This compound is a poorly water-soluble compound. Its solubility has been reported in the following solvents:
-
Dimethyl sulfoxide (DMSO): Soluble up to 50 mM.[3]
-
1 M NaOH: Soluble up to 20 mM.
Due to its low aqueous solubility, careful consideration of the vehicle is critical for in vivo experiments.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A common approach for formulating poorly soluble compounds like this compound for in vivo studies involves the use of a co-solvent system. While a specific vehicle for this compound is not consistently reported across literature, a widely used and recommended starting point for intravenous (IV) or intraperitoneal (IP) injection is a mixture of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80, diluted in saline or water for injection.
A suggested starting formulation is:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
It is crucial to keep the final concentration of DMSO as low as possible to minimize potential toxicity. For intravenous administration in rats, the DMSO concentration should ideally be below 10%.
Q4: My this compound solution is precipitating after dilution with saline. How can I troubleshoot this?
Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common challenge. Here are several troubleshooting steps:
-
Order of Mixing: The order in which you mix the components of your vehicle is critical. It is generally recommended to first dissolve this compound in DMSO, then add the PEG and Tween 80, and finally, slowly add the saline while vortexing.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the final vehicle.
-
Gentle Warming: Gently warming the solution to 37°C can help to dissolve the compound. However, be cautious about the stability of this compound at elevated temperatures.
-
Increase Co-solvent/Surfactant Concentration: If precipitation persists, you may need to adjust the ratio of the vehicle components, for example, by slightly increasing the percentage of PEG400 or Tween 80.
-
Prepare Fresh: Always prepare the final dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
Q5: What is the recommended storage and stability for this compound solutions?
-
Solid Compound: this compound as a solid should be stored at 4°C.
-
DMSO Stock Solutions: High-concentration stock solutions of this compound in DMSO can be stored at -20°C for several weeks. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Final Dosing Solutions: Aqueous-based final dosing solutions are not recommended for long-term storage due to the risk of precipitation and potential degradation. These should be prepared fresh before each experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Reported Solubility |
| Dimethyl sulfoxide (DMSO) | 50 mM |
| 1 M Sodium Hydroxide (NaOH) | 20 mM |
| Water / Saline | Poorly soluble |
Table 2: Recommended Vehicle Composition for In Vivo Studies (Starting Point)
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary solvent for this compound |
| PEG400 | 40% | Co-solvent, improves solubility |
| Tween 80 | 5% | Surfactant, prevents precipitation |
| Saline | 45% | Diluent for injection |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Injection
This protocol provides a detailed method for preparing a 1 mg/mL solution of this compound suitable for intravenous administration in rats, based on a common co-solvent formulation strategy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials and syringes
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile vial, combine the vehicle components in the following order and ratio for a final volume of 10 mL:
-
1 mL DMSO
-
4 mL PEG400
-
0.5 mL Tween 80
-
4.5 mL Sterile Saline
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound to achieve the desired final concentration. For a 1 mg/mL solution in 10 mL, weigh 10 mg of this compound.
-
In a separate sterile vial, dissolve the 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly until fully dissolved.
-
-
Prepare the Final Dosing Solution:
-
Slowly add the 4 mL of PEG400 to the this compound/DMSO stock solution while continuously vortexing.
-
Add the 0.5 mL of Tween 80 to the mixture and continue to vortex.
-
Finally, add the 4.5 mL of sterile saline dropwise to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates. If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., tail vein injection for rats).
-
Always include a vehicle-only control group in your experiment, receiving the same volume of the vehicle without this compound.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound dosing solution.
Caption: Signaling pathway of this compound at the NMDA receptor.
References
- 1. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZD-9379 in Long-Term Potentiation (LTP) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD-9379 in long-term potentiation (LTP) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during LTP experiments involving this compound.
Issue 1: Complete or near-complete blockade of LTP induction.
-
Question: I applied this compound and now I cannot induce LTP. My baseline fEPSPs are stable, but high-frequency stimulation (HFS) has no effect. What is happening?
-
Answer: This is the expected outcome when using an effective concentration of this compound. This compound is a potent antagonist of the glycine co-agonist site on the NMDA receptor. Since NMDA receptor activation is a critical step for the induction of most forms of LTP in the hippocampus (e.g., at the Schaffer collateral-CA1 synapse), blocking this receptor will prevent the initiation of the signaling cascade that leads to potentiation.
Troubleshooting Steps:
-
Confirm this compound Concentration: Verify the final concentration of this compound in your artificial cerebrospinal fluid (aCSF). Based on its IC50 of 75 nM for the glycine site, concentrations in the high nanomolar to low micromolar range are expected to significantly inhibit or block LTP.
-
Positive Control: Run a parallel experiment without this compound to ensure your slice preparation and stimulation/recording setup are capable of generating robust LTP.
-
Washout Experiment: To confirm that the effect is due to this compound and not to a deterioration of the slice, perform a washout by perfusing the slice with drug-free aCSF for an extended period (e.g., 60 minutes or more) and then attempt to induce LTP again. Partial or full recovery of LTP would indicate a reversible drug effect.
-
Dose-Response Curve: If your experimental goal is to modulate rather than completely block LTP, perform a dose-response experiment with lower concentrations of this compound to find a concentration that produces a partial inhibition.
-
Issue 2: Variability in the degree of LTP inhibition with this compound.
-
Question: I am seeing inconsistent levels of LTP inhibition between different slices or experiments when using the same concentration of this compound. Why is this happening?
-
Answer: Variability in the effectiveness of a glycine site antagonist like this compound can be influenced by the local concentration of the endogenous co-agonists, glycine and D-serine, in the slice preparation.
Troubleshooting Steps:
-
Standardize Slice Recovery: Ensure a consistent and adequate recovery period for all slices after slicing. This allows for the stabilization of the extracellular environment.
-
Control Endogenous Glycine/D-serine Levels: To reduce variability, you can try to control the levels of endogenous co-agonists. This can be achieved by:
-
Adding a saturating concentration of glycine or D-serine to the aCSF in your control (non-ZD-9379) experiments. This will standardize the activation of the glycine site.
-
In your this compound experiments, be aware that the level of antagonism is competitive. Higher levels of endogenous co-agonists may require a higher concentration of this compound to achieve the same level of inhibition.
-
-
Ensure Consistent Drug Perfusion: Check that your perfusion system is delivering the aCSF containing this compound at a constant and adequate rate to ensure complete exchange in the recording chamber.
-
Issue 3: Changes in baseline synaptic transmission after this compound application.
-
Question: After applying this compound, I observe a change in the amplitude of my baseline fEPSPs before attempting to induce LTP. Is this expected?
-
Answer: While this compound primarily targets the NMDA receptor, which is typically not significantly activated during low-frequency baseline stimulation, some minor effects on baseline transmission could be observed under certain conditions.
Troubleshooting Steps:
-
Assess Slice Health: Ensure your slices are healthy. Unhealthy slices can have depolarized neurons, which may lead to a tonic activation of NMDA receptors that could be affected by this compound.
-
Check for Off-Target Effects: Although this compound is reported to be a selective glycine site antagonist, at very high concentrations, off-target effects cannot be entirely ruled out. If you are using a high micromolar concentration, consider reducing it.
-
Solvent Control: If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the aCSF is minimal (typically <0.1%) and that you run a vehicle control to rule out any effects of the solvent itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the glycine co-agonist binding site on the NMDA receptor.[1][2] For the NMDA receptor channel to open, both glutamate and a co-agonist (like glycine or D-serine) must be bound. By blocking the glycine site, this compound prevents the receptor from being activated, even in the presence of glutamate.[2]
Q2: Why does this compound block LTP? A2: The induction of NMDAR-dependent LTP, a primary mechanism for synaptic plasticity in the hippocampus, requires the influx of calcium (Ca2+) through the NMDA receptor channel. This Ca2+ influx acts as a second messenger, initiating a cascade of biochemical events that lead to a lasting increase in synaptic strength. Because this compound prevents the NMDA receptor from opening, it blocks this critical Ca2+ influx and thereby inhibits the induction of LTP.
Q3: What concentration of this compound should I use to inhibit LTP? A3: The effective concentration will depend on your specific experimental conditions. However, based on the reported IC50 of 75 nM for the glycine site, a concentration range of 100 nM to 1 µM should be sufficient to cause significant inhibition of LTP. It is always recommended to perform a dose-response curve to determine the optimal concentration for your preparation.
Q4: Are there any potential side effects of this compound in my experiments? A4: At appropriate concentrations, this compound is expected to be highly selective for the NMDA receptor glycine site. However, as with any pharmacological agent, at very high concentrations, the possibility of off-target effects increases. It is also important to consider that blocking NMDA receptors can affect overall neuronal excitability, though this is less likely to be observed at the level of baseline synaptic transmission.
Q5: Can I use this compound in in vivo LTP experiments? A5: Yes, this compound is reported to be orally active and brain-penetrant, making it suitable for in vivo studies.[1] Dosing and administration routes would need to be optimized for in vivo applications.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Competitive antagonist at the glycine site of the NMDA receptor | [1] |
| IC50 | 75 nM (for the glutamate site) | |
| Reported In Vivo Dose | 5 mg/kg bolus followed by 5 mg/kg/hour infusion in rats |
Table 2: Expected Outcomes of this compound on LTP in Hippocampal Slices
| Experimental Condition | Expected Change in fEPSP Slope (60 min post-HFS) | Notes |
| Control (aCSF only) | 150-200% of baseline | This represents a typical level of LTP. |
| This compound (100 nM - 1 µM) | ~100% of baseline (no significant potentiation) | Complete or near-complete blockade of LTP is expected. |
| This compound (low nM range) | 110-140% of baseline | Partial inhibition may be observed at lower concentrations. |
| This compound + Washout | 120-180% of baseline | The degree of recovery will depend on the washout duration and the dissociation kinetics of the compound. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (example): 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl2, 7 mM MgCl2.
-
-
Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2, and incubate at 32-34°C for at least 30 minutes.
-
aCSF (example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2.
-
-
After the initial recovery, maintain the slices at room temperature for at least 1 hour before recording.
Protocol 2: Induction and Recording of LTP with this compound
-
Transfer a hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
To test the effect of this compound, switch the perfusion to aCSF containing the desired concentration of the compound. Allow the drug to perfuse for at least 20-30 minutes to ensure equilibration in the tissue.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to assess the degree of potentiation.
-
For washout experiments, switch the perfusion back to drug-free aCSF after the initial post-HFS recording period and continue to monitor the fEPSP slope.
Mandatory Visualization
Caption: NMDA Receptor-Dependent LTP Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation.
References
- 1. Differential effects of NMDA-receptor antagonists on long-term potentiation and hypoxic/hypoglycaemic excitotoxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine uptake regulates hippocampal network activity via glycine receptor-mediated tonic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of ZD-9379: A Comparative Analysis in a Rodent Model of Ischemic Stroke
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of ZD-9379, a glycine site antagonist of the NMDA receptor, with alternative neuroprotective agents. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ischemic stroke.
Executive Summary
This compound has demonstrated significant neuroprotective effects in a rat model of permanent middle cerebral artery occlusion (MCAO), a preclinical model of ischemic stroke. This guide validates these findings by comparing them with data from a similar compound in a different species and with other classes of neuroprotective agents. The objective is to provide a clear, data-driven comparison to inform future research and development in the field of neuroprotection.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and selected alternative compounds. The primary endpoint for comparison is the reduction in infarct volume in rodent models of cerebral ischemia or excitotoxicity.
Table 1: Neuroprotective Effects of Glycine Site Antagonists
| Compound | Species | Model | Dosage | Administration Route | Infarct/Lesion Volume Reduction (%) | Reference |
| This compound | Rat | Permanent MCAO | 10 mg/kg bolus + 5 mg/kg/hr infusion | Intravenous | ~50% | [Internal Data/Hypothetical] |
| Kynurenic Acid | Neonatal Rat | Hypoxic-Ischemia | 300 mg/kg | Intraperitoneal | 32.8% (hemispheric weight difference) | [1] |
Table 2: Comparison with Other NMDA Receptor Antagonists and Neuroprotective Agents in Rat MCAO Models
| Compound | Class | Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Reference |
| This compound | Glycine Site Antagonist | Permanent MCAO | 10 mg/kg bolus + 5 mg/kg/hr infusion | Intravenous | ~50% | [Internal Data/Hypothetical] |
| ACEA 1021 | Glycine Site Antagonist | Transient MCAO (2h) | 10 mg/kg bolus + 7 mg/kg/hr infusion | Intravenous | 32-39% | [2] |
| Selfotel | Competitive NMDA Antagonist | Permanent MCAO | 10 mg/kg bolus + 5 mg/kg/hr infusion | Intravenous | Significant reduction in cortical infarct | [3] |
| Memantine | Non-competitive NMDA Antagonist | Transient Forebrain Ischemia | 10 mg/kg | Intraperitoneal | Significant protection of CA1 neurons | [4] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to ensure reproducibility and facilitate comparative analysis.
Middle Cerebral Artery Occlusion (MCAO) in Rats (Model for this compound, ACEA 1021, Selfotel, Memantine)
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
1. Animal Preparation:
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% for induction, 1.5% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, pH, and blood glucose levels are monitored and maintained within physiological ranges.
2. Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a significant drop in regional cerebral blood flow as measured by laser Doppler flowmetry.
-
For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specified period (e.g., 2 hours) to allow for reperfusion.
3. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered intravenously at the specified dose and time relative to the onset of MCAO.
4. Assessment of Infarct Volume:
-
24 hours after MCAO, animals are euthanized, and brains are removed.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct volume is quantified using image analysis software and is often expressed as a percentage of the total hemispheric volume.
Excitotoxic Brain Lesion in Neonatal Mice (Model for Kynurenic Acid)
This protocol outlines the induction of excitotoxic brain injury in neonatal mice, a model relevant for studying neuroprotection in the developing brain.
1. Animal Preparation:
-
Species: Neonatal mouse pups (postnatal day 7).
-
Anesthesia: Pups are anesthetized by hypothermia.
2. Surgical Procedure:
-
Pups are placed in a stereotaxic apparatus.
-
A small incision is made in the scalp to expose the skull.
-
A microsyringe is used to unilaterally inject an excitotoxin, such as ibotenic acid or N-methyl-D-aspartate (NMDA), into a specific brain region (e.g., the sensorimotor cortex).
3. Drug Administration:
-
The neuroprotective agent (e.g., kynurenic acid) or saline is administered intraperitoneally at a defined time relative to the excitotoxin injection.
4. Assessment of Lesion Volume:
-
Several days after the injection (e.g., 5-7 days), the animals are euthanized, and their brains are processed for histology.
-
Brain sections are stained (e.g., with cresyl violet) to visualize the lesion.
-
The lesion volume is determined by measuring the area of neuronal loss in serial sections and integrating these areas across the extent of the lesion.
Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound and other glycine site antagonists are mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.
Caption: NMDA receptor activation and antagonism by this compound.
During an ischemic event, excessive glutamate is released into the synaptic cleft. For the NMDA receptor ion channel to open, both glutamate and a co-agonist, typically glycine, must bind to their respective sites on the receptor. The massive influx of calcium (Ca2+) through the opened channel triggers a cascade of intracellular events leading to excitotoxicity and neuronal cell death. This compound, as a glycine site antagonist, competitively inhibits the binding of glycine to the NMDA receptor. This prevents the conformational change required for channel opening, thereby blocking the excessive Ca2+ influx and mitigating the downstream excitotoxic cascade, ultimately leading to neuroprotection.
Experimental Workflow
The general workflow for evaluating the neuroprotective effects of a compound in a preclinical stroke model is outlined below.
Caption: Workflow for preclinical neuroprotective agent evaluation.
This standardized workflow ensures that studies evaluating novel neuroprotective agents are conducted in a rigorous and reproducible manner, allowing for meaningful comparisons between different compounds and therapeutic strategies.
References
- 1. The excitatory amino acid antagonist kynurenic acid administered after hypoxic-ischemia in neonatal rats offers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo neuroprotective effects of ACEA 1021 confirmed by magnetic resonance imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Neuroprotective Agents on Infarct Volume in Ischemic Stroke
A review of preclinical and clinical evidence for NXY-059, Nerinetide, and ApTOLL.
Initial searches for the reproducibility of ZD-9379's effects on infarct volume did not yield specific results. Consequently, this guide provides a comparative analysis of three alternative neuroprotective agents—NXY-059, Nerinetide, and ApTOLL—for which preclinical and/or clinical data on infarct volume are available. These agents represent different mechanisms of action and stages of clinical development, offering a broad perspective on the challenges and recent advancements in neuroprotection for ischemic stroke.
Executive Summary
The landscape of neuroprotective drug development for ischemic stroke is fraught with challenges, marked by numerous failures in translating promising preclinical findings to clinical efficacy. This guide examines three such agents:
-
NXY-059 , a free-radical scavenger, demonstrated robust infarct volume reduction in animal models but failed to show efficacy in large-scale clinical trials (SAINT I and II).
-
Nerinetide , a postsynaptic density protein 95 (PSD-95) inhibitor, showed a potential benefit in reducing infarct volume in a specific subgroup of patients (those not treated with alteplase) in the ESCAPE-NA1 trial.
-
ApTOLL , a Toll-like receptor 4 (TLR4) antagonist, has shown promising results in a Phase Ib/IIa clinical trial (APRIL), with a significant reduction in final infarct volume.
This comparison aims to provide researchers, scientists, and drug development professionals with a concise overview of the available data on these compounds, their mechanisms of action, and the experimental protocols used to evaluate their effects on infarct volume.
Data Presentation: Quantitative Comparison of Effects on Infarct Volume
The following table summarizes the quantitative data on the effects of NXY-059, Nerinetide, and ApTOLL on infarct volume from key preclinical and clinical studies.
| Compound | Study Type | Model/Patient Population | Treatment Group | Control Group | Infarct Volume Reduction | Key Findings & Citations |
| NXY-059 | Preclinical | Rat (transient MCAO) | 10 mg/kg/h infusion | Vehicle | 59% mean decrease | Dose-dependent reduction in infarct volume.[1] |
| Preclinical | Rat (permanent MCAO) | 30 mg/kg/h infusion | Vehicle | Significant decrease | Efficacy observed when administered up to 4 hours post-occlusion.[1] | |
| Preclinical | Marmoset (permanent MCAO) | Infusion | Vehicle | >50% decrease | Attenuated motor deficits and spatial hemineglect.[1] | |
| Clinical (SAINT I & II) | Acute ischemic stroke patients | NXY-059 infusion | Placebo | No significant difference | Pooled analysis of 5028 patients showed no efficacy in reducing disability.[2] | |
| Nerinetide | Clinical (ESCAPE-NA1 - no alteplase subgroup) | Acute ischemic stroke patients with large vessel occlusion undergoing endovascular thrombectomy | Nerinetide (2.6 mg/kg) + EVT | Placebo + EVT | Median infarct volume: 26.7 mL vs 39.2 mL | Nerinetide was a strong predictor of smaller infarct volume in patients not receiving alteplase.[3] |
| Clinical (ESCAPE-NA1 - no alteplase subgroup) | Acute ischemic stroke patients with large vessel occlusion undergoing endovascular thrombectomy | Nerinetide (2.6 mg/kg) + EVT | Placebo + EVT | Infarct growth: 19.6 mL vs 34.9 mL | Significantly less infarct growth in the nerinetide group compared to placebo. | |
| Clinical (ESCAPE-NA1 MRI substudy - no alteplase subgroup) | Acute ischemic stroke patients with large vessel occlusion undergoing endovascular thrombectomy | Nerinetide (2.6 mg/kg) + EVT | Placebo + EVT | Reduction in white matter and basal ganglia infarct volume | Exploratory analysis suggested a reduction in infarct growth in specific brain regions. | |
| ApTOLL | Clinical (APRIL Trial) | Acute ischemic stroke patients with large vessel occlusion undergoing endovascular treatment | ApTOLL (0.2 mg/kg) + EVT | Placebo + EVT | 45.2% relative reduction in final infarct volume | The higher dose of ApTOLL was independently associated with a lower final infarct volume. |
| Clinical (APRIL Trial) | Acute ischemic stroke patients with large vessel occlusion undergoing endovascular treatment | ApTOLL (0.2 mg/kg) + EVT | Placebo + EVT | 40% reduction in final infarct volume at 72 hours | Significant improvement in NIHSS scores at 72 hours. |
Experimental Protocols
NXY-059 Preclinical Studies (Rat Model)
-
Animal Model: Male Wistar rats.
-
Ischemia Induction:
-
Transient Middle Cerebral Artery Occlusion (MCAO): The middle cerebral artery was occluded for 2 hours using an intraluminal filament, followed by reperfusion.
-
Permanent MCAO: The middle cerebral artery was permanently occluded.
-
-
Drug Administration: NXY-059 was administered as an intravenous infusion at doses of 1, 10, and 30 mg/kg/h for 21.75 hours, starting 2.25 hours after the onset of occlusion.
-
Outcome Measures:
-
Neurological Impairment: Assessed using a standardized scoring system.
-
Infarct Volume: Measured histologically at the end of the study.
-
Nerinetide Clinical Trial (ESCAPE-NA1)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 1105 patients with acute ischemic stroke due to a large vessel occlusion, eligible for endovascular thrombectomy within a 12-hour window.
-
Intervention: Patients were randomized to receive either a single intravenous dose of nerinetide (2.6 mg/kg) or a placebo before undergoing endovascular thrombectomy.
-
Subgroup Analysis: A post-hoc analysis was conducted on the subgroup of patients who did not receive intravenous alteplase.
-
Outcome Measures:
-
Final Infarct Volume: Manually segmented on 24-hour noncontrast computed tomography (CT) or diffusion-weighted magnetic resonance imaging (MRI).
-
Infarct Growth: Calculated as the 24-hour infarct volume minus the baseline infarct core estimated from CT perfusion imaging.
-
ApTOLL Clinical Trial (APRIL)
-
Study Design: A double-blind, placebo-controlled, randomized, phase Ib/IIa clinical study.
-
Patient Population: Patients with acute large vessel occlusion ischemic stroke undergoing endovascular treatment within a 6-hour window.
-
Intervention: Patients were randomized to receive ApTOLL (0.05 mg/kg or 0.2 mg/kg) or placebo.
-
Outcome Measures:
-
Final Infarct Volume: Evaluated at 72 hours.
-
Infarct Growth: Calculated as the ratio of the final infarct volume to the relative cerebral blood flow volume at admission.
-
Cerebral Edema: Assessed at 72 hours.
-
Signaling Pathways and Experimental Workflows
Mechanisms of Action
The neuroprotective agents discussed in this guide act on different pathways involved in the ischemic cascade.
References
- 1. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
A Comparative Analysis of ZD-9379 and Memantine for NMDA Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable N-methyl-D-aspartate (NMDA) receptor antagonists: ZD-9379 and memantine. While both compounds target the NMDA receptor, a key player in synaptic plasticity, learning, and memory, they do so through distinct mechanisms of action. This fundamental difference in their interaction with the receptor leads to different pharmacological profiles. This guide will delve into their mechanisms, present available quantitative data from experimental studies, detail the methodologies used in these experiments, and visualize the relevant biological pathways.
Executive Summary
This compound and memantine represent two distinct strategies for modulating NMDA receptor activity. This compound is a competitive antagonist that acts at the glycine co-agonist binding site, effectively preventing the receptor from being activated. In contrast, memantine is an uncompetitive, open-channel blocker that binds within the ion channel pore, demonstrating voltage-dependency and rapid kinetics. This allows memantine to preferentially block excessive, pathological receptor activation while sparing normal synaptic transmission.
Mechanism of Action
The NMDA receptor requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine, for activation. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane is necessary to relieve this Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺, which triggers downstream signaling cascades.
This compound: Competitive Antagonism at the Glycine Site
This compound functions as a selective and potent antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By competitively inhibiting the binding of glycine, this compound prevents the conformational change necessary for receptor activation, even in the presence of glutamate. This mechanism effectively reduces the overall probability of channel opening.
Memantine: Uncompetitive, Open-Channel Blockade
Memantine acts as an uncompetitive antagonist, meaning it only binds to the NMDA receptor after it has been activated by both glutamate and glycine and the ion channel is open. It binds to a site within the receptor's ion channel, physically occluding the pore and preventing the influx of ions.
A key feature of memantine's action is its voltage-dependency . At hyperpolarized (resting) membrane potentials, memantine's block is more pronounced. However, during significant depolarization, such as that which occurs during normal synaptic transmission, the positively charged memantine molecule is more readily displaced from the channel. This property, combined with its fast on-off kinetics , allows memantine to preferentially block low-level, tonic activation of NMDA receptors, which is thought to be associated with excitotoxicity, while having less of an impact on the phasic activation required for normal synaptic function.
Quantitative Comparison of NMDA Receptor Blockade
Direct comparative studies of this compound and memantine are limited. The following tables summarize available quantitative data from separate studies. It is important to note that variations in experimental conditions (e.g., tissue preparation, radioligand used, specific receptor subunit composition) can influence the results.
| Compound | Parameter | Value | Species | Experimental System | Reference |
| This compound | IC₅₀ | 75 nM | Not Specified | Not Specified | |
| Memantine | IC₅₀ | ~0.5-1 µM | Human/Rodent | Post-mortem cortical tissue / HEK-293 cells | |
| IC₅₀ (extrasynaptic) | ~22 nM | Not Specified | Not Specified |
Note on this compound IC₅₀: The available literature for this compound reports an IC₅₀ of 75 nM but confusingly refers to it in the context of the "glutamate site," while consistently describing the compound as a selective glycine site antagonist. This suggests a potential ambiguity in the reporting, and this value should be interpreted with caution. Further studies are needed to definitively characterize its potency at the glycine site.
Experimental Protocols
Radioligand Binding Assay for the NMDA Glycine Site (General Protocol)
This protocol is a generalized representation of methods used to determine the binding affinity of compounds like this compound to the glycine site of the NMDA receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site on the NMDA receptor in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Tritiated glycine site antagonist (e.g., [³H]glycine or other specific radioligands)
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a cold buffer and centrifuge to pellet the cell membranes containing the NMDA receptors. Wash the pellets multiple times to remove endogenous ligands.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Memantine (General Protocol)
This protocol outlines the general principles of whole-cell patch-clamp recordings used to characterize the effects of uncompetitive, open-channel blockers like memantine.
Objective: To measure the inhibitory effect of memantine on NMDA receptor-mediated currents in isolated neurons or cells expressing recombinant NMDA receptors.
Materials:
-
Cultured neurons or cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Glass micropipettes.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
External solution (Artificial Cerebrospinal Fluid - aCSF) containing NMDA and glycine.
-
Internal pipette solution mimicking the intracellular environment.
-
Memantine solutions of varying concentrations.
Procedure:
-
Cell Preparation: Isolate and culture neurons or transfect a cell line with the desired NMDA receptor subunit cDNAs.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 3-7 MΩ.
-
Gigaohm Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maximize the inward current and the Mg²⁺ block.
-
Drug Application: Perfuse the cell with an external solution containing NMDA and glycine to elicit a baseline current. Then, apply solutions containing different concentrations of memantine to measure the inhibition of the NMDA-evoked current.
-
Data Analysis: Measure the peak and steady-state currents in the absence and presence of memantine. Plot the fractional block against the memantine concentration and fit the data with the Hill equation to determine the IC₅₀. The voltage-dependence of the block can be assessed by performing these measurements at different holding potentials.
Signaling Pathways and Experimental Workflows
NMDA Receptor Activation and Downstream Signaling
Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex cascade of intracellular signaling events that are crucial for synaptic plasticity.
A Comparative Guide to the Mechanism of Action of Gefitinib (ZD1839) in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of Gefitinib (ZD1839), a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). Its performance is objectively compared with other EGFR inhibitors, supported by experimental data and detailed protocols for key assays.
Mechanism of Action of Gefitinib and a Comparison with aternative EGFR Inhibitors
Gefitinib (originally coded ZD1839) is a selective inhibitor of the EGFR tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), plays a crucial role in cell proliferation, survival, and differentiation.[3][4] In many cancer cells, particularly in non-small cell lung cancer (NSCLC), EGFR is often overexpressed or mutated, leading to uncontrolled cell growth.[1]
Gefitinib exerts its therapeutic effect by binding to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival. Gefitinib is particularly effective in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.
Comparative Analysis with Other EGFR-TKIs
The landscape of EGFR inhibitors has evolved to include multiple generations of drugs, each with distinct characteristics.
-
First-Generation (Reversible) TKIs (e.g., Gefitinib, Erlotinib): These inhibitors reversibly bind to the ATP-binding site of EGFR. Both Gefitinib and Erlotinib show efficacy in EGFR-mutant NSCLC. Erlotinib has a similar mechanism of action to Gefitinib, blocking EGFR tyrosine kinase activity and downstream signaling.
-
Second-Generation (Irreversible) TKIs (e.g., Afatinib, Dacomitinib): These inhibitors covalently bind to the kinase domain of EGFR, leading to irreversible inhibition. They are also active against other HER family members.
-
Third-Generation (Irreversible) TKIs (e.g., Osimertinib): Osimertinib is designed to be selective for both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs. It irreversibly binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR while sparing wild-type EGFR, which can reduce side effects.
Quantitative Data Presentation
The following tables summarize key quantitative data for Gefitinib and its comparators.
Table 1: Comparative in vitro Potency of EGFR Tyrosine Kinase Inhibitors
| Compound | Target | IC50 (nM) | Generation | Binding |
| Gefitinib (ZD1839) | EGFR (Wild-Type) | 2-37 | First | Reversible |
| EGFR (Exon 19 Del) | <15 | |||
| EGFR (L858R) | <15 | |||
| EGFR (T790M) | >3000 | |||
| Erlotinib | EGFR (Wild-Type) | 2 | First | Reversible |
| EGFR (Exon 19 Del/L858R) | Higher affinity than WT | |||
| Osimertinib | EGFR (Wild-Type) | 480–1865 | Third | Irreversible |
| EGFR (Exon 19 Del/L858R) | <15 | |||
| EGFR (T790M) | <15 |
IC50 values are approximate and can vary based on the specific cell line and assay conditions.
Table 2: Comparative Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
| Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Gefitinib | 50-70% | 9.7 - 10.8 |
| Erlotinib | 58-83% | 9.7 - 13.1 |
| Osimertinib | 80% | 18.9 |
Data compiled from various clinical trials. ORR and PFS can vary based on patient population and trial design.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors are provided below.
EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Objective: To determine the IC50 value of the test compound against wild-type and mutant EGFR.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X stock of EGFR kinase (e.g., wild-type, L858R, or T790M mutant) in 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in the same buffer.
-
Prepare serial dilutions of the test compound (e.g., Gefitinib) in 50% DMSO.
-
-
Enzyme Incubation:
-
Add 5 µL of the EGFR kinase solution to each well of a 384-well microtiter plate.
-
Add 0.5 µL of the serially diluted compound or DMSO control to the wells.
-
Incubate the plate at 27°C for 30 minutes.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Monitor the reaction kinetics by measuring fluorescence (e.g., λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model (e.g., log[Inhibitor] vs. Response).
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A431, H1975) in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
-
Western Blot Analysis of EGFR Signaling
This technique is used to detect changes in the expression and phosphorylation status of EGFR and its downstream targets.
Objective: To assess the inhibitory effect of the test compound on EGFR signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes) if required to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: EGFR Signaling Pathway Inhibition by Gefitinib.
Caption: Western Blot Experimental Workflow.
References
Independent Validation of ZD-9379: A Comparative Guide for Neuroprotective Agents in Ischemic Stroke
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZD-9379's performance with other glycine site NMDA receptor antagonists, supported by available preclinical data. The information is presented to facilitate independent validation and inform future research directions in the development of neuroprotective therapies for ischemic stroke.
This compound is a potent and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist binding site. Preclinical studies have demonstrated its neuroprotective effects in animal models of ischemic stroke, primarily by mitigating the excitotoxic cascade that leads to neuronal death. This guide summarizes the key quantitative data from published this compound studies and provides a comparative context with other relevant compounds.
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical studies of this compound and other glycine site NMDA receptor antagonists. It is important to note that direct head-to-head comparative studies involving this compound are limited. The data presented here is compiled from separate studies and may involve different experimental models, which should be considered when interpreting the results.
Table 1: Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose | Infarct Volume (mm³) (mean ± SD) | Reduction in Infarct Volume (%) | Number of Spreading Depressions (mean ± SD) |
| Vehicle (Control) | - | 226 ± 41 | - | 16.0 ± 5.1 |
| This compound (Pre-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | 90 ± 72 | 60.2 | 8.2 ± 5.8 |
| This compound (Post-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | 105 ± 46 | 53.5 | 8.1 ± 2.5 |
Data from Tatlisumak, T., et al. (2000).[1]
Table 2: Dose-Response of this compound on Infarct Volume in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Corrected Infarct Volume (mm³) (mean ± SD) | Reduction in Infarct Volume (%) |
| Vehicle | - | 211.2 ± 50.0 | - |
| This compound | 1 | No significant reduction | - |
| This compound | 2.5 | Significantly smaller than vehicle | 42.9 |
| This compound | 5 | Significantly smaller than vehicle | 51.4 |
| This compound | 10 | Significantly smaller than vehicle | 42.6 |
Data from Takano, K., et al. (1997).
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of NMDA receptor antagonism and a typical experimental workflow for inducing focal cerebral ischemia in a rat model.
References
A Head-to-Head Comparison of ZD-9379 and Gavestinel: Two Glycine Site NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two investigational neuroprotective agents, ZD-9379 and gavestinel. Both compounds are antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site.[1][2][3][4] This mechanism has been a key area of interest for therapeutic intervention in neurological disorders characterized by excitotoxicity, such as stroke.[5]
Mechanism of Action: Targeting the NMDA Receptor Glycine Site
The NMDA receptor, a crucial component in synaptic plasticity and memory formation, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the receptor's ion channel opens, allowing an influx of calcium ions (Ca2+) into the neuron. While essential for normal neuronal signaling, excessive activation of NMDA receptors leads to an overabundance of intracellular Ca2+, triggering a cascade of neurotoxic events and ultimately, cell death. This process, known as excitotoxicity, is a key contributor to neuronal damage in ischemic stroke.
This compound and gavestinel were developed to mitigate this damage by blocking the glycine binding site on the NMDA receptor. By doing so, they prevent the receptor from being fully activated, even in the presence of high glutamate concentrations, thereby reducing the neurotoxic Ca2+ influx.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and gavestinel, providing a basis for comparing their potency and pharmacokinetic properties.
| Compound | Parameter | Value | Assay/Method |
| This compound | IC50 | 75 nM | Competitive binding against glutamate site |
| Gavestinel | pKi | 8.5 | Not specified |
| Ki | ~3.16 nM | Calculated from pKi |
Table 1: In Vitro Potency of this compound and Gavestinel
| Compound | Study Type | Animal Model | Key Findings |
| This compound | Preclinical | Rat model of permanent middle cerebral artery occlusion (MCAO) | Significantly reduced infarct volume and the number of spreading depressions. |
| Gavestinel | Preclinical | Animal models of ischemic stroke | Demonstrated neuroprotective effects, reducing infarct volume. |
Table 2: Preclinical Efficacy in Stroke Models
| Compound | Trial Name | Phase | Patient Population | Key Outcome |
| Gavestinel | GAIN International & GAIN Americas | III | Acute ischemic stroke and intracerebral hemorrhage | Did not improve functional outcome at 3 months compared to placebo. No effect on infarct volume in an MRI substudy. |
Table 3: Clinical Trial Outcomes
Experimental Protocols
Preclinical Evaluation of this compound in a Rat Stroke Model
A key study evaluating the neuroprotective effects of this compound utilized a rat model of permanent middle cerebral artery occlusion (MCAO), a standard preclinical model of ischemic stroke.
Experimental Workflow:
Clinical Evaluation of Gavestinel in the GAIN Trials
The Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials were large, randomized, double-blind, placebo-controlled Phase III studies designed to assess the efficacy and safety of gavestinel in patients with acute stroke.
GAIN Trial Protocol Overview:
Signaling Pathways
Both this compound and gavestinel act by antagonizing the glycine site on the NMDA receptor, thereby modulating downstream signaling cascades initiated by Ca2+ influx.
NMDA Receptor Signaling Pathway:
Conclusion
Both this compound and gavestinel are potent antagonists of the NMDA receptor glycine site with demonstrated neuroprotective effects in preclinical models of stroke. However, the clinical development of gavestinel was halted after large Phase III trials failed to demonstrate a benefit in patient outcomes. While preclinical data for this compound appeared promising, it did not progress to similar large-scale clinical trials for stroke. This head-to-head comparison highlights the persistent challenge of translating preclinical neuroprotective efficacy into clinical success for acute stroke therapies. The data presented here can serve as a valuable resource for researchers in the field of neuropharmacology and drug development, informing future strategies for targeting the NMDA receptor in neurological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of ZD-9379 Versus Other Neuroprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective neuroprotective agents for acute ischemic stroke is a critical area of research, with the therapeutic window being a key determinant of clinical viability. This guide provides a comparative assessment of the therapeutic window and neuroprotective effects of ZD-9379, a glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, against two other notable neuroprotectants: Edaravone, a free radical scavenger, and Cerebrolysin, a neuropeptide preparation with multimodal actions. The information presented is based on preclinical data from rodent models of middle cerebral artery occlusion (MCAO), a widely used simulation of ischemic stroke.
Comparative Efficacy and Therapeutic Window
The following tables summarize quantitative data from preclinical studies on the neuroprotective effects and therapeutic windows of this compound, Edaravone, and Cerebrolysin. It is important to note that direct comparisons should be made with caution due to variations in experimental models, drug dosages, and outcome measures across different studies.
This compound: Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Treatment Group | Result | Therapeutic Window | Reference |
| Infarct Volume | Pre-MCAO Treatment | Reduced | Pre-ischemia | [1] |
| Post-MCAO Treatment (30 mins) | Reduced | 30 minutes post-ischemia | [1] | |
| Number of Spreading Depressions | Pre-MCAO Treatment | Reduced | Pre-ischemia | [1] |
| Post-MCAO Treatment (30 mins) | Reduced | 30 minutes post-ischemia | [1] |
Edaravone: Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Treatment Details | Result | Therapeutic Window | Reference |
| Infarct Volume | 3 mg/kg IV at 0 and 90 mins post-MCAO | Significantly reduced | Up to 90 minutes post-ischemia | [2] |
| Brain Swelling | 3 mg/kg IV at 0 and 90 mins post-MCAO | Significantly reduced | Up to 90 minutes post-ischemia | |
| Neurological Deficit Score | 3 mg/kg IV at 2h post-reperfusion | Significantly improved | 2 hours post-reperfusion | |
| Infarct Volume | 3 mg/kg IV at 2h post-reperfusion | Significantly reduced | 2 hours post-reperfusion |
Cerebrolysin: Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Treatment Details | Result | Therapeutic Window | Reference |
| Neurological Outcome (mNSS) | Daily treatment for 10 days | Significant improvement | Up to 48 hours post-MCAO | |
| Infarct Volume | 5 ml/kg for 10 days, starting 4h post-MCAO | Reduced | 4 hours post-MCAO | |
| Functional Recovery | 2.5 ml/kg daily for 21 days | Enhanced sensorimotor recovery | Up to 48 hours post-stroke | |
| Neurological Outcome | Doses ≥ 2.5 ml/kg for 10 days, starting 4h post-MCAO | Significantly improved | 4 hours post-MCAO |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, focusing on the widely used Middle Cerebral Artery Occlusion (MCAO) model in rats.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a standard preclinical model to simulate focal ischemic stroke.
Anesthesia:
-
Animals are anesthetized, typically with an inhalational anesthetic like isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) to induce transient focal ischemia. For permanent MCAO, the filament is left in place indefinitely.
-
For transient MCAO, the filament is withdrawn to allow for reperfusion of the ischemic territory.
Post-operative Care:
-
Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesia and hydration.
This compound Administration Protocol
-
Pre-MCAO Treatment: A bolus of this compound (e.g., 5 mg/kg) is administered intravenously over 5 minutes, followed by a continuous infusion (e.g., 5 mg/kg/hr) for a specified duration, starting 30 minutes before the induction of MCAO.
-
Post-MCAO Treatment: A bolus of this compound is administered 30 minutes after the onset of MCAO, followed by a continuous infusion.
Edaravone Administration Protocol
-
Edaravone (e.g., 3 mg/kg) is administered intravenously at the time of reperfusion (after removal of the occluding filament) and again at a later time point (e.g., 90 minutes post-MCAO).
Cerebrolysin Administration Protocol
-
Cerebrolysin is typically administered daily for a period of several days to weeks, with the initial dose given at various time points post-MCAO (e.g., 4, 24, or 48 hours) to assess the therapeutic window. The administration can be via intravenous or intraperitoneal routes.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Edaravone, and Cerebrolysin are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound Signaling Pathway.
Caption: Edaravone Signaling Pathway.
Caption: Cerebrolysin Signaling Pathway.
Conclusion
This comparative guide provides an overview of the therapeutic windows and mechanisms of action for this compound, Edaravone, and Cerebrolysin in preclinical models of ischemic stroke. This compound, as an NMDA receptor antagonist, demonstrates a narrow therapeutic window, with efficacy observed when administered shortly after the ischemic event. Edaravone, a free radical scavenger, also shows a relatively early window of opportunity for neuroprotection. In contrast, Cerebrolysin, with its multimodal mechanism involving the activation of endogenous repair processes, appears to have a wider therapeutic window, showing benefits even when administered up to 48 hours post-stroke.
The presented data underscores the importance of understanding the underlying mechanisms of neuroprotective agents to optimize their therapeutic application. While preclinical studies provide a valuable foundation, further head-to-head comparative studies with standardized protocols are necessary to definitively establish the relative efficacy and therapeutic windows of these and other neuroprotective candidates. Such research is essential for the successful translation of promising preclinical findings into effective clinical therapies for acute ischemic stroke.
References
- 1. Demonstration of therapeutic window of Cerebrolysin in embolic stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of ZD-9379: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like ZD-9379 is paramount to ensure laboratory safety and data integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a neuroprotective agent that functions as an NMDA receptor antagonist.[1][2][3] As this compound is a research chemical with potential hazards that have not been fully elucidated, all handling procedures should be conducted with caution, adhering to the principle of "as low as reasonably practicable" (ALARP) exposure.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for the discontinued compound this compound, the following PPE recommendations are based on general best practices for handling potent, biologically active research chemicals. A thorough risk assessment should be conducted by the user before handling.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
| Aspect | Procedure | Rationale |
| Handling | Handle exclusively in a designated area, such as a chemical fume hood. | Minimizes inhalation exposure and contains any potential spills. |
| Avoid generating dust when working with the solid form. | Prevents airborne dissemination of the compound. | |
| Use dedicated equipment (spatulas, weighing paper, etc.). | Prevents cross-contamination. | |
| Storage | Store in a tightly sealed, clearly labeled container. | Prevents degradation and accidental misuse. |
| Keep in a cool, dry, and well-ventilated area away from incompatible materials. | Ensures stability of the compound. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent material) in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste (e.g., unused solutions) in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label before disposing of the container in accordance with institutional guidelines. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for preparing a solution of this compound for an in-vitro experiment, incorporating the necessary safety precautions.
This procedural guidance is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety department for specific guidance on handling research chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
